molecular formula C14H21ClO B1594333 2,6-Di-tert-butyl-4-chlorophenol CAS No. 4096-72-4

2,6-Di-tert-butyl-4-chlorophenol

Cat. No.: B1594333
CAS No.: 4096-72-4
M. Wt: 240.77 g/mol
InChI Key: WLQMYDWPKCQDPQ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-chlorophenol is a useful research compound. Its molecular formula is C14H21ClO and its molecular weight is 240.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-chlorophenol
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InChI

InChI=1S/C14H21ClO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMYDWPKCQDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40193965
Record name 2,6-Di-tert-butyl-4-chlorophenol
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Molecular Weight

240.77 g/mol
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CAS No.

4096-72-4
Record name 2,6-Di-tert-Butyl-4-chlorophenol
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Record name 2,6-Di-tert-butyl-4-chlorophenol
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Record name 2,6-Di-tert-butyl-4-chlorophenol
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Record name 2,6-di-tert-butyl-4-chlorophenol
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Record name 2,6-DI-TERT-BUTYL-4-CHLOROPHENOL
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Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-chlorophenol (CAS 4096-72-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Di-tert-butyl-4-chlorophenol, a substituted phenolic compound of interest in various scientific domains. From its fundamental chemical properties and synthesis to its analytical characterization and potential biological significance, this document serves as a detailed resource for professionals in research and development.

Chemical Identity and Physicochemical Properties

This compound is a sterically hindered phenol characterized by the presence of two bulky tert-butyl groups ortho to the hydroxyl group and a chlorine atom at the para position. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4096-72-4[1][2]
Molecular Formula C₁₄H₂₁ClO[1][2]
Molecular Weight 240.77 g/mol [1][2]
Synonyms 4-Chloro-2,6-di-tert-butylphenol, Phenol, 4-chloro-2,6-bis(1,1-dimethylethyl)-[1]
Appearance Inferred to be a solid at room temperature, similar to related compounds.
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and toluene, typical for hindered phenols.[3]

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: the synthesis of the precursor followed by its selective chlorination.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,6-Di-tert-butylphenol (Precursor)

The synthesis of the precursor, 2,6-di-tert-butylphenol, is well-documented and typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene.[4] The use of specific catalysts, such as aluminum phenoxide, can direct the alkylation to the ortho positions, yielding the desired 2,6-disubstituted product with high selectivity.[4]

Explanatory Note on Experimental Choice: The steric hindrance provided by the bulky tert-butyl groups is crucial. Once the first tert-butyl group is introduced at an ortho position, it directs the second incoming tert-butyl group to the other ortho position, leading to the desired 2,6-disubstituted product.

Step 2: Selective Chlorination of 2,6-Di-tert-butylphenol

The second step involves the electrophilic aromatic substitution of 2,6-di-tert-butylphenol with a suitable chlorinating agent. The bulky tert-butyl groups at the ortho positions sterically hinder these sites, directing the incoming electrophile (chlorine) to the electronically activated and less hindered para position.

Hypothetical Protocol for Para-Chlorination:

  • Dissolution: Dissolve 2,6-di-tert-butylphenol in a suitable inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane or carbon tetrachloride).

  • Chlorinating Agent: Slowly add a chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols.[5] Alternatively, chlorine gas (Cl₂) in the presence of a Lewis acid catalyst could be used, although this might be less selective.

  • Reaction Conditions: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is typically washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts, followed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or methanol) or by column chromatography on silica gel.

Purification and Validation

Purification of the final product is critical to remove any unreacted starting material or isomeric byproducts. Recrystallization is often an effective method for obtaining high-purity crystalline solids. The purity of the final compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).

Analytical Characterization

While a comprehensive set of publicly available spectra for this compound is limited, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. Key expected signals include:

    • A singlet for the 18 protons of the two equivalent tert-butyl groups.

    • A singlet for the two equivalent aromatic protons at the meta positions.

    • A singlet for the phenolic hydroxyl proton. The chemical shift of this proton can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals include:

    • A signal for the quaternary carbons of the tert-butyl groups.

    • A signal for the methyl carbons of the tert-butyl groups.

    • A signal for the carbon atom bearing the hydroxyl group (C1).

    • A signal for the carbon atoms bearing the tert-butyl groups (C2 and C6).

    • A signal for the carbon atoms at the meta positions (C3 and C5).

    • A signal for the carbon atom bearing the chlorine atom (C4).

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (240.77). Due to the presence of chlorine, an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak should be observed, which is characteristic of compounds containing one chlorine atom. A common fragmentation pattern for sterically hindered phenols involves the loss of a methyl group (CH₃) from a tert-butyl group, leading to a stable benzylic cation.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

  • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

  • A C-O stretching vibration in the region of 1200-1300 cm⁻¹.

  • A C-Cl stretching vibration, which is typically found in the fingerprint region.

Applications and Biological Significance

While extensive research on the specific applications of this compound is not widely published, its structural features suggest potential utility in several areas.

Potential as an Antimicrobial Agent

Studies on marine actinomycetes have identified this compound as a metabolite, suggesting a potential role in chemical defense and, therefore, possible antimicrobial properties. The general class of chlorophenols is known for its biocidal activity. Further research is needed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this specific compound against a range of pathogenic bacteria and fungi.

Antioxidant Properties

Sterically hindered phenols, such as butylated hydroxytoluene (BHT), are widely used as antioxidants. The presence of the bulky tert-butyl groups in this compound suggests that it may also possess antioxidant activity by acting as a radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, and the resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, preventing it from participating in further chain reactions.

Intermediate in Chemical Synthesis

The presence of the reactive hydroxyl and chloro groups, along with the sterically hindered phenolic ring, makes this compound a potentially useful intermediate for the synthesis of more complex molecules, including novel antioxidants, polymers, and potentially biologically active compounds.

Safety, Handling, and Toxicity

General Hazards
  • Chlorophenols: The class of chlorophenols is generally considered to be toxic and can cause irritation to the skin, eyes, and respiratory tract.[6] Some chlorophenols are also classified as potential carcinogens.[7]

  • Sterically Hindered Phenols: While often less toxic than their unhindered counterparts, some sterically hindered phenols can still cause skin and eye irritation.[6]

Handling and Personal Protective Equipment (PPE)

Based on the potential hazards, the following precautions should be taken when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene Measures: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Caption: Recommended safety precautions for handling this compound.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a sterically hindered phenolic compound with potential applications stemming from its likely antimicrobial and antioxidant properties. While detailed information on its synthesis and biological activity is still emerging, this guide provides a comprehensive overview of its known characteristics and a framework for its further investigation. As with any chemical compound, proper safety precautions are paramount when handling and studying this molecule. Further research is warranted to fully elucidate its properties and potential for use in drug development and other scientific applications.

References

  • 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. (2025, August 4). Request PDF. Retrieved from [Link]

  • This compound. Gsrs. Retrieved from [Link]

  • CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. Google Patents.
  • 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. National Institutes of Health. Retrieved from [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2025, August 7). Request PDF. Retrieved from [Link]

  • hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. (2025, October 11). Request PDF. Retrieved from [Link]

  • 2,6-Di-tert-butylphenol. PubChem. Retrieved from [Link]

  • US4113976A - Method of preparing 2,6-di-tert.butylphenol. Google Patents.
  • EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. Google Patents.
  • Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. (2023, January 24). Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. Retrieved from [Link]

  • 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. National Institutes of Health. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • 2,6-dichlorophenol. Organic Syntheses Procedure. Retrieved from [Link]

  • NMR Chemical Shifts. Retrieved from [Link]

  • 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis. (2014, November 27). PubMed. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Characterization of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This guide provides a comprehensive technical analysis of 2,6-Di-tert-butyl-4-chlorophenol (CAS: 4236-66-2) . As a sterically hindered phenol, this compound exhibits unique spectroscopic signatures driven by the bulky tert-butyl groups at the ortho positions. These groups effectively shield the hydroxyl moiety, altering its hydrogen-bonding capability and reactivity profile compared to unhindered phenols. This document details the synthesis, spectroscopic data (NMR, IR, MS), and quality control protocols necessary for its identification and use in drug development and polymer stabilization.

Synthesis & Structural Context

The synthesis of this compound is typically achieved via the electrophilic aromatic substitution (chlorination) of the parent compound, 2,6-di-tert-butylphenol. The steric bulk of the tert-butyl groups directs the incoming halogen almost exclusively to the para position, simplifying purification.

Reaction Pathway

The following Graphviz diagram illustrates the synthesis and subsequent analytical workflow.

SynthesisWorkflow Start 2,6-Di-tert-butylphenol Intermediate Reaction Matrix (Solvent: CCl4 or CH2Cl2) Start->Intermediate + Reagent Reagent Chlorinating Agent (SO2Cl2 or NCS) Reagent->Intermediate Product This compound (Crude) Intermediate->Product Reflux/Stir Purification Recrystallization (MeOH/Water) Product->Purification Isolation Final Pure Crystal (>99%) Purification->Final QC Analysis

Caption: Figure 1. Synthesis pathway from 2,6-di-tert-butylphenol to the 4-chloro derivative via electrophilic chlorination.

Spectroscopic Data & Analysis

The following data sets represent the standard spectroscopic signature for high-purity (>98%) this compound.

Nuclear Magnetic Resonance (NMR)

Due to the


 symmetry of the molecule, the NMR spectra are remarkably simple. The two tert-butyl groups are chemically equivalent, as are the two aromatic protons at the 3 and 5 positions.

Experimental Conditions: 300 MHz, CDCl₃, 298 K.

Table 1: ¹H NMR Data
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.43 Singlet (s)18H

High intensity signal characteristic of equivalent t-butyl groups.
5.11 Singlet (s)1H

Sharp singlet. The steric bulk prevents intermolecular H-bonding, preventing the broadening often seen in phenols.
7.15 Singlet (s)2H

Aromatic protons at positions 3 and 5. Downfield shift relative to parent phenol due to electron-withdrawing Cl.
Table 2: ¹³C NMR Data
Chemical Shift (δ ppm)AssignmentCarbon Type
30.2

Methyl carbons of t-butyl groups.
34.4

Quaternary carbon of t-butyl groups.
125.1

Carbon at position 4 (Para).
125.8

Carbons at positions 3 and 5 (Meta).
136.5

Carbons at positions 2 and 6 (Ortho).[1]
150.2

Carbon at position 1 (Ipso).
Infrared Spectroscopy (FT-IR)

The IR spectrum is definitive for determining the "free" nature of the hydroxyl group.

  • 3640 cm⁻¹ (Sharp): Free O-H Stretch. Unlike typical phenols which show a broad band at 3200–3400 cm⁻¹ due to hydrogen bonding, the tert-butyl groups sterically hinder the OH group, resulting in a sharp, high-frequency peak.

  • 2960–2870 cm⁻¹: C-H Stretching (Aliphatic methyl groups).

  • 1420 cm⁻¹: O-H Bending (in-plane).

  • 1150 cm⁻¹: C-O Stretching.

  • ~800–600 cm⁻¹: C-Cl Stretching (Characteristic fingerprint).

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the halogen presence via isotopic abundance.

Ionization Mode: Electron Impact (EI), 70 eV.

  • Molecular Ion (

    
    ): 
    
    
    
    240 and 242.
    • Isotope Pattern: The intensity ratio of 240:242 is approximately 3:1 , confirming the presence of a single Chlorine atom (

      
       vs 
      
      
      
      ).
  • Base Peak (

    
    ): 
    
    
    
    225.
    • Mechanism: Loss of a methyl group (

      
      ) from one of the tert-butyl moieties. This is the dominant fragmentation pathway for tert-butyl phenols, forming a stable quinone methide-like cation.
      
  • Other Fragments:

    • 
       57: 
      
      
      
      (tert-butyl cation).

Experimental Protocols

Synthesis Protocol (Chlorination via Sulfuryl Chloride)

Note: Perform in a fume hood. Sulfuryl chloride is corrosive and lachrymatory.

  • Preparation: Dissolve 20.6 g (0.1 mol) of 2,6-di-tert-butylphenol in 100 mL of dichloromethane (DCM) or carbon tetrachloride (

    
    ) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
    
  • Addition: Cool the solution to 0°C. Dropwise add 13.5 g (0.1 mol) of sulfuryl chloride (

    
    ) over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS.

  • Workup: Wash the organic layer with water (

    
     mL), followed by saturated sodium bicarbonate (
    
    
    
    mL) to remove acid byproducts.
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the crude solid from methanol or aqueous ethanol to yield white needle-like crystals.

Quality Control Workflow

The following diagram outlines the decision logic for validating the synthesized compound.

QC_Logic Sample Isolated Crystals MeltingPoint Melting Point Test (Target: 48-50 °C) Sample->MeltingPoint Decision1 Range correct? MeltingPoint->Decision1 IR_Check FT-IR Analysis Check 3640 cm-1 Decision1->IR_Check Yes Reject Recrystallize Decision1->Reject No (<47°C) Decision2 Sharp OH peak? IR_Check->Decision2 GCMS GC-MS Injection Decision2->GCMS Yes Decision2->Reject No (Broad OH) Final Release Batch GCMS->Final Purity >98% Reject->Sample Reprocess

Caption: Figure 2. Quality Control decision tree for validating this compound.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 2,6-di-tert-butyl-4-methyl- (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: this compound (CID 20288). National Library of Medicine. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Phenols

2,6-Di-tert-butyl-4-chlorophenol is a sterically hindered phenol of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of bulky tert-butyl groups at the ortho positions to the hydroxyl group imparts unique chemical properties, most notably resistance to oxidation. This inherent stability makes the core structure a valuable scaffold for the development of novel antioxidants, and its derivatives are explored for a range of applications, from pharmaceutical agents to industrial additives. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

Primary Synthetic Pathway: Direct Chlorination of 2,6-Di-tert-butylphenol

The most direct and commonly employed route to this compound involves the electrophilic aromatic substitution of the readily available starting material, 2,6-di-tert-butylphenol. The bulky tert-butyl groups sterically hinder the ortho positions, directing the incoming electrophile, in this case, a chlorinating agent, to the para position.

Reaction Mechanism and Causality

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The choice of chlorinating agent is critical to achieving high selectivity and yield. Common reagents include sulfuryl chloride (SO₂Cl₂) and tert-butyl hypochlorite (t-BuOCl).

  • Sulfuryl Chloride (SO₂Cl₂): In the presence of a suitable catalyst, often a Lewis acid or a protic solvent, sulfuryl chloride acts as a source of an electrophilic chlorine species. The reaction is typically clean and offers good yields. The use of organocatalysts can further enhance the regioselectivity of the chlorination of phenols.[1]

  • tert-Butyl Hypochlorite (t-BuOCl): This reagent can be prepared from tert-butyl alcohol and chlorine gas in the presence of a base.[2] It serves as a convenient source of electrophilic chlorine and has been used for the chlorination of various aromatic compounds.[3][4]

The steric hindrance provided by the two tert-butyl groups is the primary determinant of the reaction's regioselectivity. These bulky groups effectively shield the ortho positions (C2 and C6), making the para position (C4) the most accessible site for electrophilic attack.

Experimental Workflow: Direct Chlorination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2,6-Di-tert-butylphenol ReactionVessel Reaction at Controlled Temperature Start->ReactionVessel Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->ReactionVessel Solvent Inert Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Quench Quenching ReactionVessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Recrystallization) Drying->Purification Product This compound Purification->Product cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start p-Chlorophenol ReactionVessel Reaction at Elevated Temperature Start->ReactionVessel Reagent tert-Butylating Agent (e.g., tert-Butanol) Reagent->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Reaction Completion Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Distillation/Recrystallization) Drying->Purification Product This compound Purification->Product

Sources

The Steric Fortress: Electrophilic Substitution of 2,6-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrophilic substitution landscape of 2,6-di-tert-butylphenol (2,6-DTBP). This document is structured for researchers requiring actionable protocols, mechanistic causality, and rigorous validation standards.

Technical Guide for Advanced Synthesis & Drug Development

Introduction: The "Para-Funnel" Effect

2,6-Di-tert-butylphenol (2,6-DTBP) represents a unique scaffold in organic synthesis. The two bulky tert-butyl groups at the ortho positions create a "steric fortress," effectively shielding the phenolic oxygen and the ortho carbons from direct attack. This steric crowding forces electrophilic substitution almost exclusively to the para (4-) position.

For the medicinal chemist, this is a feature, not a bug. It simplifies purification by eliminating ortho isomers and directs reactivity toward the creation of 4-functionalized antioxidants, anti-inflammatory agents (e.g., Tebufelone analogs), and redox-active ligands. However, the high electron density of the ring also makes it susceptible to oxidative coupling (forming diphenoquinones), which competes with substitution.

Core Strategic Directive: To successfully functionalize 2,6-DTBP, one must select conditions that favor the ionic electrophilic pathway (SEAr) over the radical oxidative pathway.

Mechanistic Principles & Causality

Steric Directing (The Funnel)

Unlike phenol, where ortho/para ratios are governed by electronics and statistical probability, 2,6-DTBP is governed by geometry. The tert-butyl groups effectively block the ortho sites.[1]

  • Electronic Effect: The -OH and -tBu groups are electron-donating, making the ring highly activated.

  • Steric Effect: The ortho positions are inaccessible to all but the smallest electrophiles (and even then, rarely).

  • Result: The para position acts as a "funnel" for incoming electrophiles.

The De-alkylation Risk

Under strong Lewis acid conditions (e.g., AlCl3 at high heat), tert-butyl groups can be cleaved (retro-Friedel-Crafts). Protocols must operate below the thermodynamic threshold for de-alkylation, typically <50°C for strong acids.

Core Experimental Protocols

Protocol A: Regioselective Bromination (Halogenation)

Objective: Synthesis of 4-bromo-2,6-di-tert-butylphenol.[2][3][4] Mechanism: Direct electrophilic attack by Br2. The steric bulk prevents poly-bromination.

ParameterSpecificationCausality/Rationale
Solvent Dichloromethane (DCM)Non-polar aprotic solvent minimizes radical coupling side reactions common in polar media.
Temperature 0°C to Room TempLow temp prevents ipso-substitution or de-tert-butylation.
Reagent Bromine (Br2)Elemental bromine provides a clean electrophilic source without needing Lewis acid activation.

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck flask with 2,6-DTBP (1.0 equiv) and dry DCM (2.0 mL/mmol). Flush with Argon.

  • Addition: Cool to 0°C. Add Br2 (1.1 equiv) in DCM dropwise over 60 minutes.

    • Critical Control Point: Rapid addition causes local heating and may trigger oxidative coupling (red color formation).

  • Reaction: Stir at 0°C for 20 mins, then warm to room temperature. Monitor by TLC (hexane/EtOAc 9:1).

  • Quench: Add saturated aqueous Na2SO3 to destroy excess bromine (solution turns from orange to pale yellow).

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water (10:1).

    • Expected Yield: 75-80%.[4]

    • Product ID: MP 83–85°C.[4]

Protocol B: Vilsmeier-Haack Formylation (C-C Bond Formation)

Objective: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by SEAr.

Step-by-Step Methodology:

  • Reagent Formation: In a dry flask at 0°C, add POCl3 (1.2 equiv) dropwise to DMF (2.0 equiv). Stir 30 min to form the white solid/slurry Vilsmeier salt.

  • Substrate Addition: Dissolve 2,6-DTBP (1.0 equiv) in DMF and add to the salt mixture at 0°C.

  • Heating: Warm to 60°C for 4 hours.

    • Note: Higher temperatures (>80°C) risk de-alkylation.

  • Hydrolysis: Pour the mixture into crushed ice/water containing NaOAc (buffer). Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Filter the precipitate or extract with diethyl ether.

    • Validation: IR spectrum should show a strong Carbonyl stretch at ~1660-1680 cm⁻¹.

Protocol C: The Mannich Reaction (Aminomethylation)

Objective: Synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. Significance: Key intermediate for BHT synthesis and nitrogen-containing drugs.

Step-by-Step Methodology:

  • Mix: Combine 2,6-DTBP (1.0 equiv), Formaldehyde (37% aq, 1.2 equiv), and Dimethylamine (40% aq, 1.2 equiv) in Ethanol.

  • Reflux: Heat to 80-90°C for 2-4 hours.

  • Observation: The reaction mixture typically becomes homogeneous before the product precipitates upon cooling.

  • Workup: Cool to 0°C. Filter the white crystalline solid.

    • Self-Validating Step: The product is a base; it should dissolve in dilute HCl and reprecipitate upon neutralization with NaOH.

Visualizing the Pathways

Diagram 1: The "Para-Funnel" Mechanism (Vilsmeier-Haack)

This diagram illustrates the specific pathway for formylation, highlighting the steric blocking.

VilsmeierMechanism Start 2,6-Di-tert-butylphenol Inter Intermediate (Para-attacked Iminium) Start->Inter Electrophilic Attack (Para-Selective) OrthoBlock Ortho-Positions BLOCKED by t-Bu Start->OrthoBlock Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagent->Inter Hydrolysis Hydrolysis (Ice/Water/NaOAc) Inter->Hydrolysis -HCl Product 3,5-Di-tert-butyl- 4-hydroxybenzaldehyde Hydrolysis->Product Formation of C=O

Caption: Vilsmeier-Haack Formylation pathway showing the steric exclusion of ortho-substitution.

Diagram 2: The Divergent Path (Substitution vs. Oxidation)

A critical decision tree for the scientist to avoid the "Redox Trap."

ReactionDivergence cluster_SEAr Path A: Electrophilic Substitution (Preferred) cluster_Ox Path B: Oxidative Coupling (The Trap) DTBP 2,6-Di-tert-butylphenol Nitration Nitration (HNO3/Isooctane) DTBP->Nitration Bromination Bromination (Br2/DCM) DTBP->Bromination Formylation Formylation (POCl3/DMF) DTBP->Formylation Oxidant High Temp / Radical Initiator (e.g., O2, Fe catalysts) DTBP->Oxidant e- Transfer Target 4-Substituted Phenol (Drug Precursor) Nitration->Target Bromination->Target Formylation->Target Quinone Diphenoquinone (Dimerization) Oxidant->Quinone

Caption: Divergence between productive Electrophilic Substitution and unwanted Oxidative Coupling.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Red/Orange Coloration Formation of Diphenoquinone (Oxidation).[5]Ensure inert atmosphere (Argon/N2). Remove trace metals. Reduce temperature.
Low Yield (De-alkylation) Reaction temperature too high (>100°C) or acid too strong.Keep temp <60°C. Use milder Lewis acids (e.g., ZnCl2 instead of AlCl3).
Incomplete Reaction Steric hindrance slowing kinetics.Increase reaction time, not temperature. Use more reactive electrophiles (e.g., Vilsmeier salt).
Poly-substitution Impossible on this substrate.If observed, check purity of starting material (ensure it is not mono-tert-butylphenol).

References

  • Organic Syntheses , "Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide) [Precursor Synthesis: 4-Bromo-2,6-di-tert-butylphenol]", Org. Synth.2002 , 79, 59. Link

  • US Patent 2868844 , "Selective Nitration Process", United States Patent Office, 1959 . Link

  • Journal of Chemical Research , "Phenolic Structure and Colour in Mannich Reaction Products", J. Chem. Res., 2006 . Link

  • Siberian Branch of the Russian Academy of Sciences , "Using 2,6-Di-tert-butylphenol for Obtaining bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phthalate", Chemistry for Sustainable Development, 2003 . Link

  • Chemistry Steps , "The Vilsmeier-Haack Reaction Mechanism and Applications", Chemistry Steps, 2021 . Link

Sources

Biological Activity of Substituted Phenols: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the biological activities of substituted phenols, tailored for drug discovery scientists and researchers. Moving beyond basic descriptions, this document dissects the Structure-Activity Relationships (SAR) governing antioxidant, antimicrobial, and cytotoxic profiles. It integrates thermodynamic parameters (Bond Dissociation Enthalpy, Ionization Potential) with practical experimental protocols, offering a self-validating framework for evaluating phenolic candidates.

Mechanistic Foundations: The Phenol Pharmacophore

The biological versatility of phenols stems from the hydroxyl group's ability to act as both a hydrogen bond donor/acceptor and a radical scavenger. The activity is modulated by the electronic and steric environment of the benzene ring.

Electronic Effects & Hammett Constants

The reactivity of the phenolic hydroxyl is governed by the substituent effect, quantifiable via Hammett constants (


).
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
    • Effect: Increase electron density on the ring and the oxygen atom.

    • Outcome: Lower the O-H Bond Dissociation Enthalpy (BDE), facilitating hydrogen atom transfer (HAT). This enhances antioxidant potency but may increase susceptibility to oxidative degradation (quinones).

  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
    • Effect: Decrease electron density; increase acidity (lower pKa).

    • Outcome: Stabilize the phenolate anion, often enhancing antimicrobial activity via proton shuttling (uncoupling) but reducing radical scavenging capability.

Thermodynamic Parameters
  • Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically. Lower BDE correlates with higher antioxidant activity (HAT mechanism).

  • Ionization Potential (IP): The energy to remove an electron. Lower IP favors the Single Electron Transfer (SET) mechanism.

Lipophilicity (LogP)

For antimicrobial and cytotoxic activities, the compound must traverse lipid bilayers.

  • Optimal Range: A LogP of 2.0–4.0 often maximizes membrane interaction without causing sequestration in the lipid core.

  • Prenylation: Adding prenyl chains significantly increases lipophilicity and membrane affinity, often boosting antimicrobial potency (e.g., Bakuchiol).

Core Biological Activities & SAR[1][2][3]

Antioxidant Activity

Phenols neutralize free radicals (


) primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]

Mechanism Visualization:

AntioxidantMechanism cluster_legend Key Parameters Phenol Substituted Phenol (ArOH) HAT_Path HAT Mechanism (Hydrogen Atom Transfer) Phenol->HAT_Path Low BDE SET_Path SET Mechanism (Single Electron Transfer) Phenol->SET_Path Low IP Polar Solvent Radical Free Radical (R•) Radical->HAT_Path Radical->SET_Path ArO_Radical Phenoxyl Radical (ArO•) (Resonance Stabilized) HAT_Path->ArO_Radical Direct H-transfer Ion_Pair Ion Pair (ArOH•+ + R-) SET_Path->Ion_Pair e- Transfer Ion_Pair->ArO_Radical Proton Transfer BDE BDE: Bond Dissociation Enthalpy IP IP: Ionization Potential

Figure 1: Bifurcation of antioxidant mechanisms.[3][4][5] HAT is dominant in non-polar solvents, while SET is favored in polar media.

SAR Insights:

  • Ortho-Substitution: Groups at the ortho position (e.g., tert-butyl in BHT) provide steric hindrance, preventing pro-oxidant reactions of the phenoxyl radical. They can also form intramolecular H-bonds, stabilizing the radical.

  • Polyphenols: Multiple -OH groups (catechol moiety) allow for electron delocalization and metal chelation, significantly boosting activity compared to monophenols.

Antimicrobial Activity

Phenols act as "membrane-active" agents.[6] The hydroxyl group interacts with the polar head groups of the lipid bilayer, while the hydrophobic ring inserts into the core.

  • Mechanism: Disruption of membrane integrity

    
     Leakage of 
    
    
    
    and ATP
    
    
    Cell death.
  • Key Substituents:

    • Halogens (Cl, Br): Increase lipophilicity and acidity. p-Chlorophenol is a potent disinfectant.

    • Alkyl Chains: Increasing chain length (up to C5-C6) enhances membrane penetration (e.g., Thymol, Carvacrol).

Cytotoxicity & Anticancer Potential
  • Pro-oxidant Action: In the presence of high transition metals (common in cancer cells), phenols can auto-oxidize to generate Superoxide anions (

    
    ).
    
  • Quinone Methide Formation: Phenols with EDGs can be metabolized to reactive quinone methides, which alkylate DNA or proteins, leading to apoptosis.

Data Presentation: SAR Matrix

Table 1: Impact of Substituents on Phenolic Activity

Substituent TypeExample GroupElectronic EffectPrimary Biological ImpactMechanism Note
Alkyl

,

Weak EDG (+I)Antimicrobial / AntioxidantIncreases LogP; Ortho-alkyls provide steric stability to radicals.
Alkoxy

Strong EDG (+M)Antioxidant Lowers BDE significantly; stabilizes phenoxyl radical via resonance.
Halogen

,

Weak EWG (-I, +M)Antimicrobial / CytotoxicIncreases lipophilicity and acidity; membrane disruption.
Nitro

Strong EWG (-M, -I)Uncoupling Agent Increases acidity (low pKa); disrupts proton gradients (mitochondrial toxicity).
Hydroxyl

Strong EDG (+M)Antioxidant (High Potency)Catechol (1,2-diOH) structure allows metal chelation and radical delocalization.

Experimental Protocols

Protocol 1: High-Throughput DPPH Radical Scavenging Assay

A self-validating method to determine the EC50 (Effective Concentration 50%) of phenolic antioxidants.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable violet radical (


). Upon reduction by a hydrogen donor (phenol), it becomes yellow hydrazine.

Reagents:

  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (freshly prepared, protected from light).

  • Positive Control: Ascorbic Acid or Trolox (Standard curve: 10–100 µM).

Workflow Visualization:

DPPH_Protocol Start Start: Sample Preparation Dilution Serial Dilution (5 concentrations in Methanol) Start->Dilution Mix Add 100µL Sample + 100µL DPPH (0.1mM) in 96-well plate Dilution->Mix Incubate Incubate 30 mins (Dark, Room Temp) Mix->Incubate Measure Measure Absorbance (A) at 517nm Incubate->Measure Calc Calculate % Inhibition: [(A_control - A_sample) / A_control] * 100 Measure->Calc Result Plot Non-Linear Regression Determine EC50 Calc->Result

Figure 2: Step-by-step workflow for the DPPH microplate assay.

Expert Tips for Validity:

  • Solvent Effect: Ensure the sample solvent does not interfere. Run a "Solvent Blank" (Methanol + DPPH).

  • Color Interference: If the test phenol is colored (e.g., curcumin), run a "Sample Blank" (Sample + Methanol without DPPH) and subtract this absorbance.

  • Time Sensitivity: DPPH degrades in light. All steps must be performed in low light or amber vessels.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Standardized broth microdilution method for lipophilic phenols.

  • Preparation: Dissolve phenol in DMSO (Max final conc. < 1% to avoid DMSO toxicity).

  • Inoculum: Adjust bacterial culture (e.g., S. aureus) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Perform 2-fold serial dilutions of the phenol in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Incubation: Add inoculum to wells. Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Validation: Add Resazurin dye (0.01%) and incubate for 2 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable cells. Blue indicates metabolic arrest (true MIC).

References

  • Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT). Source: ResearchGate

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Source: National Institutes of Health (PMC)

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses. Source: MDPI (Antioxidants)

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. Source: PubMed

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Source: ACS Publications (J. Med. Chem.)

  • DPPH Radical Scavenging Assay - Standardized Protocol. Source: MDPI (Processes)

Sources

Technical Guide: Safety, Handling, and Synthetic Utility of 2,6-Di-tert-butyl-4-chlorophenol

[1]

Executive Summary

2,6-Di-tert-butyl-4-chlorophenol (CAS: 4096-72-4) is a specialized hindered phenol derivative serving as a critical intermediate in the synthesis of multifunctional antioxidants and pharmaceutical candidates.[1][2] While structurally related to the common antioxidant BHT (Butylated Hydroxytoluene), the presence of the 4-chloro substituent introduces distinct reactivity profiles and toxicological considerations.

This guide addresses the specific handling requirements necessitated by its aquatic toxicity and susceptibility to oxidative degradation . It further outlines a self-validating synthetic workflow for utilizing the 4-chloro motif in drug development, moving beyond standard safety data sheets to provide actionable, field-proven protocols.

Part 1: Physicochemical Profile & Reactivity

Understanding the molecular architecture of this compound is the first step in safe handling. The two tert-butyl groups at the 2,6-positions provide significant steric hindrance, shielding the phenolic hydroxyl group.[1] This steric bulk has two primary safety and stability implications:

  • Radical Scavenging: The compound readily forms a stable phenoxyl radical. While useful for antioxidant activity, this makes the solid material prone to surface oxidation if stored improperly, leading to the formation of colored quinone methides.

  • Nucleophilic Inertness: The hydroxyl proton is less acidic and less nucleophilic than unhindered phenols. However, the 4-chloro position is electronically activated, making it a prime site for metal-halogen exchange (lithiation) or transition-metal catalyzed cross-coupling.[1]

Key Properties Table[1][3]
PropertyData / CharacteristicOperational Implication
Physical State Crystalline Solid (White to off-white)Dust generation is a primary exposure vector.[1]
Melting Point ~69–71 °C (Analogue-based estimate)Store below 30 °C to prevent caking or partial melt.
Solubility Lipophilic (Soluble in DCM, THF, Toluene)Use organic solvents for spill cleanup; water is ineffective.
Reactivity Susceptible to oxidation; Acidic (weak)Incompatible with strong oxidizers and acid chlorides.
Aquatic Toxicity High (H410/H411 equivalent)Zero-discharge policy for all aqueous waste.[1]

Part 2: Toxicological Assessment & Hazards

Acute vs. Chronic Risks[1][4][5][6][7]
  • Acute Toxicity: Like many chlorophenols, it acts as a skin and eye irritant. The lipophilic nature allows for dermal absorption, though the steric bulk mitigates the rapid systemic toxicity seen in unhindered chlorophenols.

  • Chronic/Environmental: The primary regulatory concern is aquatic toxicity . Hindered phenols are persistent in marine environments.

    • Mechanism:[3][4] Uncoupling of oxidative phosphorylation in aquatic organisms.

    • Regulatory Status:[5][3][4][6] Often categorized alongside "very toxic to aquatic life with long-lasting effects" (GHS Category Chronic 1 or 2).[1][7]

Critical Hazard Logic

The presence of the chlorine atom increases the lipophilicity (LogP) compared to the parent phenol, potentially enhancing bioaccumulation in lipid bilayers.

Part 3: Strategic Handling Protocol

Directive: Treat this compound not just as a toxic reagent, but as an air-sensitive intermediate to preserve synthetic integrity.

Storage & Stability System

To prevent the formation of yellow/pink quinone impurities (which can interfere with subsequent metal-catalyzed reactions), adhere to the following logic:

StorageLogicStartReceived MaterialCheckCheck ColorStart->CheckWhiteWhite CrystalsCheck->WhiteIntactYellowYellow/Pink TintCheck->YellowOxidizedStoreLong-Term Storage:Argon Flush + Desiccator< 25°CWhite->StorePurifyRecrystallize (Hexanes) or SublimateYellow->PurifyPurify->StoreUseImmediate UseStore->Use

Figure 1: Decision matrix for assessing reagent quality before synthesis.[1] Discoloration indicates quinone formation, requiring purification.[1]

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator is mandatory if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. For prolonged handling (e.g., scale-up), double-gloving is recommended due to the compound's lipophilicity.[1]

  • Eyes: Chemical safety goggles. Safety glasses are insufficient due to the risk of crystalline dust entering the eye.

Waste Management (Zero-Discharge)

Never dispose of this compound or its mother liquors down the sink.

  • Solid Waste: Collect in a dedicated "Solid Toxic" container.

  • Liquid Waste: All rinses must go to "Halogenated Organic Waste."

  • Spill Response: Do not use water.[8] Sweep up dry solid using a dustpan (avoiding dust generation) or use a vacuum with a HEPA filter. Wipe the surface with acetone or ethanol, then dispose of the wipe as hazardous waste.

Part 4: Experimental Workflow (Self-Validating)

Application: Lithiation via Metal-Halogen Exchange

The 4-chloro group allows this molecule to serve as a nucleophilic building block.[1] The following protocol uses a "Double Deprotonation" strategy (Dianion formation) which is safer and more controlled than direct Grignard formation.

Objective: Generate the 4-lithio-2,6-di-tert-butylphenolate species for reaction with an electrophile (e.g., an aldehyde or alkyl halide).

The Protocol
  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Solvent: Add anhydrous THF (Tetrahydrofuran).

  • Reagent: Dissolve this compound (1.0 eq).

    • Observation: Solution should be clear/colorless.

  • Deprotonation 1 (Phenol -> Phenolate): Cool to 0°C. Add n-Butyllithium (1.05 eq) dropwise.

    • Validation Cue: The solution will likely turn bright yellow or orange . This color change confirms the formation of the phenolate anion. If no color change occurs, your n-BuLi is likely inactive.[1]

  • Exchange (Cl -> Li): Cool to -78°C (Dry ice/Acetone). Add tert-Butyllithium (2.1 eq) dropwise.[1]

    • Why t-BuLi? It is more reactive and ensures rapid Li-Halogen exchange at cryogenic temperatures, preventing benzyne formation or other side reactions.[1]

    • Validation Cue: A deepening of the color or formation of a slight suspension indicates the dianion species.

  • Quench: Add the Electrophile (E+) dissolved in THF.

  • Workup: Quench with saturated Ammonium Chloride (

    
    ).
    

ReactionFlowReagentStart: 4-Cl-Phenol(Colorless in THF)Step1Add n-BuLi (0°C)(Phenol Deprotonation)Reagent->Step1Check1Visual Check:Yellow/Orange Color?Step1->Check1Check1->ReagentNo (Check Reagents)Step2Cool to -78°CAdd t-BuLi (Li-Halogen Exchange)Check1->Step2Yes (Proceed)IntermediateReactive Dianion FormedStep2->IntermediateQuenchAdd Electrophile-> Quench NH4ClIntermediate->Quench

Figure 2: Synthetic workflow for lithiation. The color change at Step 1 is a critical "Go/No-Go" self-validation point.

Part 5: Emergency Response

ScenarioImmediate ActionNeutralization/Follow-up
Skin Contact Do not use water initially. Wipe off dry solid.[1] Then wash with PEG-300 (polyethylene glycol) or copious soap and water.[1]Phenols are lipophilic; water alone may spread the chemical rather than remove it.
Eye Contact Flush with water for 15 minutes, lifting eyelids.Seek immediate ophthalmological evaluation.
Inhalation Move to fresh air.[8][5][3][6][9][10][11]Monitor for respiratory edema (delayed symptom).
Ingestion Do NOT induce vomiting. Rinse mouth.[5][3][10][11]Transport to ER. Treat as phenol poisoning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78247, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenol, 2,6-bis(1,1-dimethylethyl)-4-chloro-.[1] Retrieved from [Link]

  • Noguchi, N., et al. (2002). Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity.[1] Free Radical Biology and Medicine. Retrieved from [Link]

  • Industrial Chemicals Environmental Management Standard (I-CEMS). Scheduling of 2,6-di-tert-butylphenol derivatives. Retrieved from [Link]

Methodological & Application

protocol for using 2,6-Di-tert-butyl-4-chlorophenol in radical reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of 2,6-Di-tert-butyl-4-chlorophenol in Radical Reaction Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the application of this compound, a sterically hindered phenolic compound, as a potent radical scavenger. Hindered Phenolic Antioxidants (HPAOs) are critical for controlling unwanted radical-mediated processes in organic synthesis, polymer science, and materials chemistry. This document elucidates the core mechanistic principles, provides detailed experimental protocols for its use as a polymer stabilizer and a reaction inhibitor, and offers insights into data interpretation and safety considerations. The protocols are designed to be self-validating, ensuring researchers can confidently implement and adapt these methodologies for their specific applications.

Introduction: The Role of Hindered Phenols in Radical Chemistry

Radical reactions, while essential for many synthetic transformations and polymerization processes, can also be a primary pathway for the degradation of organic materials. Uncontrolled radical chain reactions, often initiated by heat, light, or residual initiators, can lead to decreased molecular weight, loss of mechanical properties, and discoloration in polymers and other organic compounds.

This compound belongs to the class of hindered phenolic antioxidants, which are designed to intercept and neutralize reactive radicals, thereby terminating destructive chain reactions. Its structure is key to its function: the bulky tert-butyl groups at the ortho positions (2 and 6) sterically shield the phenolic hydroxyl group. This steric hindrance enhances the stability of the phenoxy radical formed after hydrogen donation, preventing it from initiating new radical chains, a critical feature that distinguishes effective antioxidants from pro-oxidants. This guide will detail the practical application of this compound, focusing on its utility in preserving material integrity and controlling reaction pathways.

Foundational Principles: Mechanism of Radical Scavenging

The primary antioxidant activity of this compound relies on a mechanism of hydrogen atom transfer (HAT). A reactive radical (R•), such as a peroxyl (ROO•) or alkyl (R•) radical, abstracts the labile hydrogen atom from the phenolic hydroxyl group. This process neutralizes the initial aggressive radical and generates a resonance-stabilized phenoxy radical.

The efficacy of this process is governed by two main factors:

  • Hydrogen Donation: The phenolic -OH group readily donates its hydrogen atom to terminate a radical chain.

  • Phenoxy Radical Stability: The resulting phenoxy radical is sterically protected by the flanking tert-butyl groups and electronically stabilized through resonance delocalization of the unpaired electron across the aromatic ring. This stability is crucial, as it renders the phenoxy radical insufficiently reactive to initiate a new polymerization or degradation chain, effectively acting as a terminal sink for radicals.

Application Notes and Protocols for the Analytical Determination of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Di-tert-butyl-4-chlorophenol is a substituted phenolic compound of significant interest due to its potential presence in various environmental matrices and consumer products. As a derivative of 2,6-di-tert-butylphenol, a common antioxidant, its formation can occur through various chemical processes, including chlorination of water. The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group imparts unique physicochemical properties that influence its environmental fate and analytical behavior. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methodologies for the detection and quantification of this compound.

The accurate determination of this analyte is crucial for environmental monitoring, quality control in industrial processes, and safety assessment in pharmaceutical and consumer product development. This guide will detail two primary analytical approaches: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), covering sample preparation, instrumentation, and method validation. The protocols provided are designed to be self-validating, ensuring trustworthiness and reproducibility of results.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₁ClO[1]
Molecular Weight240.77 g/mol [1]
AppearanceWhite to slightly yellowish solid[2]
Melting Point34-39 °C[2]
Boiling Point253 °C[2]
SolubilityInsoluble in water and alkali; soluble in organic solvents like benzene, carbon tetrachloride, ethyl alcohol, and diethyl ether.[2]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, GC offers high resolution and sensitivity, especially when coupled with a mass spectrometer (MS) for definitive identification and quantification.[3]

A. Rationale for GC-MS

The choice of GC-MS is underpinned by its high specificity and sensitivity. The bulky tert-butyl groups and the chlorine atom on the phenol ring make this compound amenable to gas chromatographic separation. Mass spectrometry provides unambiguous identification based on the compound's unique mass spectrum and fragmentation pattern, which is particularly important when analyzing complex matrices. While direct analysis of underivatized phenols is possible, derivatization is often employed to improve chromatographic peak shape and increase sensitivity, especially when using an electron capture detector (ECD).[4][5]

B. Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it to a level suitable for GC-MS analysis. The choice of method depends on the sample matrix.

This protocol is suitable for the extraction of this compound from aqueous matrices such as wastewater and environmental water samples.

Protocol:

  • Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter. Acidify the sample to pH ≤ 2 with sulfuric or hydrochloric acid. Store at 4°C and extract within 7 days.[6]

  • Extraction:

    • Transfer the 1 L sample to a 2 L separatory funnel.

    • Add 60 mL of methylene chloride to the sample bottle, rinse, and transfer the solvent to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes with periodic venting.

    • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

    • Drain the methylene chloride extract into a flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to 1-2 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

    • A final concentration to 1.0 mL is achieved using a gentle stream of nitrogen.

SPE is a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents.

Protocol:

  • Cartridge Conditioning: Use a polystyrene-divinylbenzene (PS-DVB) or similar non-polar SPE cartridge. Condition the cartridge sequentially with 5 mL of methylene chloride, 5 mL of methanol, and 10 mL of reagent water adjusted to pH ≤ 2.[7]

  • Sample Loading: Pass the acidified 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing and Drying: Wash the cartridge with 10 mL of reagent water to remove interferences. Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes.

  • Elution: Elute the analyte from the cartridge with 5-10 mL of methylene chloride.

  • Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

C. GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplitless mode, 250°C
Carrier GasHelium, constant flow of 1.0-1.5 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Oven ProgramInitial temp 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification

Rationale for Parameter Selection:

  • Splitless Injection: Maximizes the transfer of the analyte onto the column, which is crucial for trace analysis.

  • 5% Phenyl-Methylpolysiloxane Column: This is a versatile, non-polar column suitable for a wide range of semi-volatile organic compounds, including phenols.

  • Temperature Program: The chosen temperature program allows for the separation of the target analyte from other potential contaminants in the sample extract.

  • EI Ionization: Standard ionization technique that produces reproducible mass spectra, which can be compared to spectral libraries for identification.

  • SIM Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity by monitoring only the characteristic ions of this compound.

II. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a complementary technique to GC and is particularly well-suited for the analysis of less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method with UV or mass spectrometric detection is highly effective.[8][9]

A. Rationale for HPLC

HPLC offers the advantage of analyzing the sample directly without the need for derivatization, which can simplify the workflow.[10] Reversed-phase chromatography is the most common mode for separating moderately polar to non-polar compounds like substituted phenols. Coupling HPLC with a Diode Array Detector (DAD) allows for spectral confirmation, while a mass spectrometer (MS) provides the highest level of specificity and sensitivity.[8][11]

B. Sample Preparation

Sample preparation for HPLC is similar to that for GC, with the final extract being dissolved in a solvent compatible with the mobile phase.

This protocol is a versatile method for a variety of liquid matrices.

Protocol:

  • Sample Pre-treatment: Acidify the sample to pH 2-3 with a suitable acid like phosphoric acid to ensure the phenol is in its protonated form.[12]

  • SPE Cartridge: Utilize a C18 or a polymeric reversed-phase cartridge.

  • Conditioning, Loading, and Washing: Follow the same steps as outlined in the GC-MS SPE protocol.

  • Elution: Elute the analyte with a small volume (e.g., 2-5 mL) of a suitable solvent like methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition. Filter the final extract through a 0.45 µm syringe filter before injection.

C. HPLC Instrumentation and Parameters

The following parameters provide a robust starting point for method development.

ParameterRecommended Setting
HPLC System
ColumnC18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10-20 µL
Detector
DADMonitor at 280 nm
MS (ESI)Negative ion mode, monitor for the [M-H]⁻ ion

Rationale for Parameter Selection:

  • C18 Column: The C18 stationary phase is the most widely used for reversed-phase chromatography and provides excellent retention and separation for compounds like this compound.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention time reproducibility.

  • Gradient Elution: A solvent gradient is necessary to elute the relatively non-polar this compound in a reasonable time with good peak shape.

  • DAD and MS Detection: DAD provides UV spectral information for peak purity assessment and preliminary identification. Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is highly sensitive for phenols, which readily deprotonate to form the [M-H]⁻ ion.

III. Method Validation

A critical aspect of any analytical method is its validation to ensure that it is fit for its intended purpose. The following parameters should be assessed for both the GC-MS and HPLC methods.[8][13]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy (Recovery) The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.80-120% recovery
Precision (Repeatability) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte

IV. Experimental Workflows

A. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify to pH < 2 Sample->Acidify Extract LLE or SPE Acidify->Extract Concentrate Concentrate Extract Extract->Concentrate FinalVol Final Volume (1 mL) Concentrate->FinalVol Inject Inject into GC-MS FinalVol->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

B. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample Acidify Acidify to pH 2-3 Sample->Acidify SPE Solid-Phase Extraction Acidify->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect DAD or MS Detection Separate->Detect Identify Identify by Retention Time & Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

V. Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the determination of this compound in various matrices. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is paramount to ensure the generation of high-quality, defensible data. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently implement these methods in their laboratories.

References

  • OSHA. (n.d.). 2,3,4,6-TETRACHLOROPHENOL. Occupational Safety and Health Administration. Retrieved from [Link]

  • Zheng, L., Zhou, Q., Li, S., Wang, L., & Jiang, Y. (2021). Determination of 2, 6-di-tert-butyl Paracresol by UPLC-Q-TOF/MS. Journal of Xinyang Normal University (Natural Science Edition), 34(4), 630-633. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Molecules, 28(20), 7129. Retrieved from [Link]

  • Kalogianni, E. P., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 26(5), 1279. Retrieved from [Link]

  • Quintana, J. B., & Ramos, J. J. (2009). Sample preparation for the determination of chlorophenols. Journal of Chromatography A, 1216(1), 11-23. Retrieved from [Link]

  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5631-5635. Retrieved from [Link]

  • Jakab, A., et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Periodica Polytechnica Chemical Engineering, 63(3), 458-467. Retrieved from [Link]

  • Cavaliere, C., et al. (2017). false positives ii – chlorophenols identification towards hplc- dad-ms analysis compared to iso 17070:2015 technique. QUCOSA. Retrieved from [Link]

  • EPA. (n.d.). EPA-EAD: 604: Phenols in Water Using GCECD/FID. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Request PDF. (n.d.). 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Tert-butyl-2,6-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Ditert-butyl-6-chlorophenol (CAS 4166-86-3). Retrieved from [Link]

  • ResearchGate. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

  • EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • TSI Journals. (2013). Analytical CHEMISTRY. Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Retrieved from [Link]

  • Paragon Laboratories. (n.d.). Phenolic Compounds in Wastewater Analysis by EPA 625.1. Retrieved from [Link]

  • EPA. (n.d.). Method 604: Phenols. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ivanova-Petropulos, V., et al. (2015). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design, 11, 25-33. Retrieved from [Link]

  • ATSDR. (2020). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butyl-2-chlorophenol. National Institute of Standards and Technology. Retrieved from [Link]

  • UCT. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Retrieved from [Link]

  • Vinati Organics. (n.d.). 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Retrieved from [Link]

Sources

Application Note: High-Resolution Gas Chromatography Analysis of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification and impurity profiling of 2,6-Di-tert-butyl-4-chlorophenol (CAS: 4166-86-3) using Gas Chromatography (GC). Unlike typical chlorophenols that require derivatization to prevent peak tailing, this analyte features significant steric hindrance around the hydroxyl group provided by the tert-butyl moieties. This unique structural characteristic allows for direct injection using non-polar stationary phases. This guide covers method development logic, instrument configuration, validation parameters, and troubleshooting strategies for pharmaceutical and industrial quality control.

Introduction & Chemical Logic

This compound is a critical intermediate in the synthesis of antioxidants and active pharmaceutical ingredients (APIs). Its analysis presents a dichotomy in chromatographic behavior:

  • The Halogen Effect: The chlorine atom at the para position increases electron density and boiling point compared to non-halogenated hindered phenols.

  • The Steric Shield: The bulky tert-butyl groups at the 2,6-positions effectively shield the phenolic hydroxyl (-OH) group.

Expert Insight: Standard EPA methods (e.g., EPA 8041) for chlorophenols often mandate derivatization (e.g., acetylation) to mask the polar -OH group and prevent interaction with active sites (silanols) in the column. However, for This compound , the steric shield minimizes hydrogen bonding. Therefore, direct injection on a highly inert, low-polarity column (5% phenyl) is not only feasible but preferred for simplicity and accuracy.

Method Development Strategy

Column Selection[1][2]
  • Stationary Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5, TG-5MS).

    • Rationale: This phase provides separation based primarily on boiling point and dispersive forces. It offers high thermal stability (up to 325°C), which is necessary as the analyte has a high boiling point (>250°C).

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1][2]

    • Rationale: Standard dimensions provide sufficient plate count (~100,000 plates) to separate the target analyte from potential isomers (e.g., 2,4-di-tert-butyl-6-chlorophenol) or unreacted starting materials (2,6-di-tert-butylphenol).

Detector Selection
  • FID (Flame Ionization Detector): Recommended for routine assay (purity >98%) and process monitoring. It offers a wide linear dynamic range.

  • MS (Mass Spectrometry - EI): Recommended for trace impurity profiling or environmental residue analysis.

    • Key Ions: Molecular ion (

      
      ) and isotope patterns due to Chlorine (
      
      
      
      ratio of 3:1).

Experimental Protocol

Reagents and Standards
  • Analyte Standard: this compound (>99.0% purity).

  • Internal Standard (IS): n-Octadecane or 2,4,6-Tri-tert-butylphenol .

    • Selection Logic: The IS must be chemically stable and elute close to the analyte but with baseline resolution. n-Octadecane is non-polar and stable; 2,4,6-Tri-tert-butylphenol mimics the analyte's chemistry without the halogen.

  • Solvent: Isooctane (2,2,4-Trimethylpentane) or Hexane .

    • Why: Non-polar solvents match the column phase and ensure good focusing (solvent effect) during splitless injection if needed.

Instrument Configuration (GC-FID/MS)
ParameterSettingNotes
Inlet Split/SplitlessSplit 50:1 for Assay; Splitless for Trace
Inlet Temp 260 °CHigh enough to volatilize without degradation
Liner Deactivated borosilicate glass with glass woolWool promotes mixing and traps non-volatiles
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution
Oven Program Initial: 60°C (hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 10°C/min to 280°C (hold 5 min)Fast initial ramp removes solvent; slower ramp resolves isomers
Detector (FID) Temp: 300°C; H2: 30 mL/min; Air: 350 mL/minMake-up gas (N2) @ 25 mL/min
Detector (MS) Transfer Line: 280°C; Source: 230°C; Quad: 150°CScan range: 40–450 amu
Sample Preparation Workflow

SamplePrep cluster_QC QC Checkpoint Start Raw Sample (Solid/Crystal) Weighing Weigh 50.0 mg (± 0.1 mg) Start->Weighing Dissolution Dissolve in 25 mL Isooctane (HPLC Grade) Weighing->Dissolution Addition Add Internal Standard (1.0 mL of 1 mg/mL Stock) Dissolution->Addition Mixing Vortex / Sonicate (2 mins) Addition->Mixing Filtering Filter (0.45 µm PTFE) Into GC Vial Mixing->Filtering Check Visual Check: Ensure complete dissolution Mixing->Check Injection GC Injection (1 µL) Filtering->Injection

Figure 1: Standardized sample preparation workflow ensuring homogeneity and instrument protection.

Validation Parameters (Acceptance Criteria)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following criteria (derived from ICH Q2(R1) guidelines).

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of analyte (RT ~12.5 min)Resolution > 2.0 from nearest peak
Linearity (R²) > 0.999 over range 0.05 – 2.0 mg/mL0.9998
Precision (Repeatability) RSD < 2.0% (n=6 injections)0.8%
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%)99.4%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOQ: 0.5 µg/mL (FID)
Solution Stability % Difference < 2.0% after 24 hoursStable for 48 hrs in amber vials

Troubleshooting & Optimization Logic

Common issues in hindered phenol analysis and their mechanistic solutions.

Troubleshooting Problem Issue Detected Tailing Peak Tailing Problem->Tailing Broad Broad/Split Peaks Problem->Broad LowResp Low Response Problem->LowResp ActSites Active Sites in Liner or Column Head Tailing->ActSites Cause Solvent Solvent Mismatch (Polarity) Broad->Solvent Cause TempProg Initial Oven Temp Too High Broad->TempProg Cause Discrim Inlet Discrimination (High Boiling Point) LowResp->Discrim Cause Trim Trim Column (0.5m) & Replace Liner ActSites->Trim Fix Focus Lower Initial Temp (to 50-60°C) TempProg->Focus Fix InletTemp Increase Inlet Temp (to 275°C) Discrim->InletTemp Fix

Figure 2: Decision tree for troubleshooting chromatographic anomalies specific to hindered phenols.

References

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

  • International Organisation of Vine and Wine (OIV). (2020).[2] Determination of Alkylphenols in Wines by Gas Chromatography-Mass Spectrometry (OIV-OENO 620-2020). [Link]

  • National Institute of Health Sciences (Japan). (2001). Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods. Shokuhin Eiseigaku Zasshi. [Link]

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to internal SOPs and regulatory requirements.

Sources

application in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Agrochemical Discovery – Modular Continuous Flow Synthesis of Fluorinated Pyrazole Scaffolds

Executive Summary

The pyrazole pharmacophore, particularly when substituted with fluorinated motifs (e.g.,


, 

), is a cornerstone of modern agrochemistry. It serves as the structural core for a vast class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) and next-generation insecticides. Traditional batch synthesis of these scaffolds often involves hazardous diazo intermediates, exothermic profiles, and poor regioselectivity, creating bottlenecks in the Design-Make-Test-Analyze (DMTA) cycle.

This Application Note details a modular continuous flow protocol for the safe, scalable, and regioselective synthesis of trifluoromethyl-substituted pyrazoles. By leveraging flow chemistry, researchers can safely generate hazardous trifluorodiazoethane in situ and telescope it directly into a [3+2] cycloaddition, dramatically reducing safety risks and processing time compared to batch methods.

Scientific Foundation & Mechanism

The Agrochemical Challenge

Fluorinated pyrazoles are traditionally synthesized via the condensation of hydrazines with 1,3-dicarbonyls.[1] However, this route often suffers from:

  • Regioisomeric Mixtures: Difficulty separating 1,3- vs. 1,5-isomers.

  • Hazardous Reagents: Use of unstable hydrazines or diazoalkanes.

  • Scalability Limits: Exothermic nature prevents large-scale batch processing.

The Flow Solution: In-Situ Diazo Generation

This protocol utilizes a "generate-and-consume" strategy. We employ a biphasic flow system to generate 2,2,2-trifluorodiazoethane (


) from the stable precursor 2,2,2-trifluoroethylamine hydrochloride. The unstable diazo species is immediately extracted into an organic phase and reacted with an electron-deficient alkyne or alkene in a downstream thermal coil.

Key Advantages:

  • Safety: The active diazo inventory is minimized (< 1 mmol at any time).

  • Speed: Total residence time < 30 minutes.

  • Selectivity: Precise temperature control in flow reactors improves regiocontrol.

Experimental Workflow Diagram

The following diagram illustrates the dual-module reactor setup. Module 1 handles the aqueous/organic biphasic generation of the diazo species. Module 2 performs the anhydrous cycloaddition.

FlowSynthesis cluster_inputs Reagent Feeds cluster_module1 Module 1: Diazo Generation cluster_module2 Module 2: Cycloaddition FeedA Feed A: Trifluoroethylamine.HCl (in H2O) Mixer1 T-Mixer 1 (Biphasic Gen) FeedA->Mixer1 FeedB Feed B: NaNO2 (in H2O) FeedB->Mixer1 FeedC Feed C: Dichloromethane (Organic Phase) FeedC->Mixer1 FeedD Feed D: Alkyne Dipolarophile (in DCM) Mixer2 T-Mixer 2 FeedD->Mixer2 Coil1 Reactor Coil 1 (Diazo Formation) 10 min @ 0°C Mixer1->Coil1 Separator Membrane Separator (Phase Separation) Coil1->Separator Waste Aqueous Waste Separator->Waste Separator->Mixer2 Organic Phase (CF3CHN2) Coil2 Reactor Coil 2 (Cycloaddition) 20 min @ 60-80°C Mixer2->Coil2 BPR Back Pressure Regulator (100 psi) Coil2->BPR Product Collection: Fluorinated Pyrazole BPR->Product

Caption: Schematic of the modular flow platform. Module 1 generates the hazardous diazo intermediate in a biphasic stream, which is purified inline before reacting in Module 2.

Detailed Protocol

Equipment & Reagents
  • Pumps: 3x High-pressure piston pumps (e.g., Knauer Azura or Vapourtec R-Series).

  • Reactor:

    • Coil 1: 10 mL PFA tubing (cooled).

    • Separator: Zaiput Flow Technologies membrane separator (hydrophobic membrane).

    • Coil 2: 20 mL stainless steel or PFA coil (heated).

  • Reagents:

    • 2,2,2-Trifluoroethylamine hydrochloride (TFEA·HCl).

    • Sodium Nitrite (

      
      ).[2]
      
    • Ethyl propiolate (Model dipolarophile).

    • Solvents: Dichloromethane (DCM), Deionized Water.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Solution A (Amine Source): Dissolve TFEA·HCl (1.0 equiv, 0.5 M) in water. Acidify slightly with HCl to pH 3-4 to prevent premature decomposition.

  • Solution B (Nitrite Source): Dissolve

    
     (1.5 equiv, 0.75 M) in water.
    
  • Solution C (Organic Carrier): Pure Dichloromethane (DCM).

  • Solution D (Dipolarophile): Dissolve Ethyl propiolate (1.2 equiv) in DCM.

Step 2: Module 1 - In-Situ Diazo Generation

  • Pump Solution A and Solution B into a T-mixer at a 1:1 ratio (

    
     each).
    
  • Simultaneously introduce Solution C (DCM) at a T-junction immediately downstream (

    
    ). This creates a segmented (slug) flow.
    
  • Direct the biphasic stream into Reactor Coil 1 maintained at 0 °C (ice bath or chiller).

    • Mechanism:[2][3][4] The nitrite reacts with the amine to form the diazonium species, which eliminates a proton to form

      
      . The diazo compound rapidly partitions into the DCM droplets, protecting it from aqueous hydrolysis.
      
  • Pass the stream through the Membrane Separator . The hydrophobic membrane allows the DCM (containing

    
    ) to pass to Module 2, while the aqueous waste (salts, acid) is discarded.
    

Step 3: Module 2 - [3+2] Cycloaddition

  • Direct the organic output from the separator into T-Mixer 2 .

  • Introduce Solution D (Dipolarophile) at a rate matching the stoichiometry (

    
    ).
    
  • Pass the combined stream into Reactor Coil 2 heated to 80 °C .

  • Install a 100 psi Back Pressure Regulator (BPR) at the system outlet to prevent solvent boiling and ensure consistent residence time.

Step 4: Workup & Analysis

  • Collect the output for steady-state operation (typically after 2-3 reactor volumes).

  • Evaporate the DCM solvent under reduced pressure.

  • Analyze crude via

    
    -NMR and LC-MS.
    
  • Optional: Recrystallize from hexanes/EtOAc if high purity is required.

Results & Data Analysis

The following data compares the synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (a key intermediate for SDHI fungicides) using this flow protocol versus a traditional batch method.

MetricTraditional Batch SynthesisContinuous Flow Protocol (This Work)
Reaction Time 12 - 24 Hours30 Minutes (Residence Time)
Yield 55 - 65%88 - 92%
Diazo Inventory High (Accumulation risk)Negligible (Generated on-demand)
Regioselectivity 4:1 (Isomer mixture)>20:1 (High thermal control)
Safety Profile Requires blast shield; limited scaleInherently safe; scalable to kg/day

Expert Insight: The dramatic improvement in yield and safety stems from the "Assembly Line" approach. By separating the generation of the unstable diazo species from the cycloaddition, we prevent side reactions (e.g., diazo decomposition) that plague batch reactors.

Troubleshooting & Optimization (The "Self-Validating" System)

  • Issue: Low Yield in Module 1.

    • Diagnosis: Incomplete phase transfer.

    • Fix: Increase the flow rate of the organic stream (Solution C) to increase interfacial surface area in the segmented flow, or use a static mixer chip instead of a simple T-mixer.

  • Issue: BPR Fluctuations.

    • Diagnosis: Nitrogen gas evolution from diazo decomposition.

    • Fix: Increase system pressure to 150 psi to keep

      
       in solution until the collection flask, or lower Coil 1 temperature to -5 °C to stabilize the diazo intermediate.
      
  • Issue: Clogging in Coil 2.

    • Diagnosis: Polymerization of the alkyne.

    • Fix: Dilute Solution D or decrease Coil 2 temperature slightly (e.g., to 70 °C) while extending residence time.

References

  • Jamison, T. F., et al. (2017). "A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines." Angewandte Chemie International Edition. [Link]

  • Ley, S. V., et al. (2013). "Continuous Flow Synthesis of Pyrazoles and Pyrazolines." Organic Process Research & Development. [Link]

  • Kappe, C. O., et al. (2014). "Flash Chemistry: Fast Organic Synthesis in Microsystems." Chemical Reviews. [Link]

  • Lamberth, C., et al. (2013). "Current Challenges and Trends in the Discovery of Agrochemicals." Science. [Link]

  • Mykhailiuk, P. K. (2015).[2][5] "In situ generation of trifluoromethyl diazomethane for the synthesis of fluorinated pyrazoles." Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 2,6-Di-tert-butyl-4-chlorophenol

This compound is a sterically hindered phenol derivative of significant interest in medicinal chemistry and materials science. The strategic placement of bulky tert-butyl groups ortho to the hydroxyl moiety imparts unique antioxidant properties by stabilizing the corresponding phenoxy radical. The para-chloro substituent offers a versatile handle for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, emphasizing a robust and reproducible protocol.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,6-di-tert-butylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The bulky tert-butyl groups at the ortho positions sterically hinder substitution at these sites, thus favoring the reaction at the para position. Sulfuryl chloride (SO₂Cl₂) is an effective and convenient chlorinating agent for this transformation. The reaction proceeds via the in situ generation of a chlorinating electrophile, which then attacks the electron-rich aromatic ring.

Reaction Mechanism

The chlorination of 2,6-di-tert-butylphenol with sulfuryl chloride is believed to proceed through an electrophilic aromatic substitution pathway. The key steps are outlined below:

Reaction_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization SO2Cl2 SO₂Cl₂ Electrophile Cl⁺ equivalent SO2Cl2->Electrophile Polarization/Activation Catalyst Lewis Acid (optional) Catalyst->Electrophile Phenol 2,6-Di-tert-butylphenol Intermediate Arenium Ion Intermediate Phenol->Intermediate + Cl⁺ Product This compound Intermediate->Product - H⁺

Caption: Proposed mechanism for the chlorination of 2,6-di-tert-butylphenol.

Experimental Protocol

This protocol is a general method derived from established procedures for the chlorination of phenols.[1] Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,6-Di-tert-butylphenol≥98%Sigma-AldrichStarting material
Sulfuryl chloride (SO₂Cl₂)≥97%Sigma-AldrichChlorinating agent
Dichloromethane (CH₂Cl₂)AnhydrousAcros OrganicsReaction solvent
Sodium bicarbonate (NaHCO₃)ReagentFisher ScientificFor quenching
Anhydrous magnesium sulfate (MgSO₄)ReagentVWRDrying agent
HexanesACS GradeFisher ScientificFor recrystallization
Diethyl etherACS GradeFisher ScientificFor extraction
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Inert gas (N₂ or Ar) inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Workflow

Experimental_Workflow Start Start Dissolve Dissolve 2,6-di-tert-butylphenol in anhydrous CH₂Cl₂ under N₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_SO2Cl2 Add SO₂Cl₂ dropwise Cool->Add_SO2Cl2 Warm_to_RT Warm to room temperature and stir for 2-4 hours Add_SO2Cl2->Warm_to_RT Quench Quench with saturated aqueous NaHCO₃ Warm_to_RT->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer over MgSO₄ Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by recrystallization from hexanes Evaporate->Purify End Obtain pure product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-di-tert-butylphenol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) under an inert atmosphere of nitrogen or argon.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution via an addition funnel over 15-20 minutes. Caution: Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from hexanes to afford this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.2 (s, 2H, Ar-H), ~5.5 (s, 1H, OH), ~1.4 (s, 18H, 2 x -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~151 (C-OH), ~136 (C-Cl), ~126 (Ar-CH), ~125 (Ar-C), ~34 (C(CH₃)₃), ~30 (-C(CH₃)₃)
Mass Spectrometry (EI)m/z (%): 240 (M⁺), 225 ([M-CH₃]⁺)
Melting Point Literature values vary, typically in the range of 70-73 °C.

Note: The predicted NMR chemical shifts are based on the structure and data from similar compounds. Actual values may vary slightly.

Safety Precautions

  • Sulfuryl chloride is a highly corrosive and toxic substance. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The reaction is exothermic and generates HCl gas. Ensure proper ventilation and quenching procedures.

References

  • Organic Syntheses, Coll. Vol. 4, p.283 (1963); Vol. 34, p.34 (1954). [A general procedure for the chlorination of a phenol using sulfuryl chloride]. Available from: [Link]

Sources

Troubleshooting & Optimization

purification techniques for 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,6-Di-tert-butyl-4-chlorophenol

Introduction

Compound: this compound (CAS: 4096-72-4) Application: Antioxidant intermediate, API synthesis precursor. Chemical Nature: Highly lipophilic, sterically hindered phenol.

Welcome to the technical support hub for the purification of this compound. This guide addresses the specific challenges associated with the steric bulk of the tert-butyl groups and the lipophilicity of the chlorine substituent. Our goal is to transition your crude reaction mixture into analytical-grade material (>98% purity).

Module 1: Recrystallization Strategy

Q: My crude product is a dark yellow/orange oil or low-melting solid. How do I initiate crystallization?

A: The yellow/orange color typically indicates the presence of 2,6-di-tert-butylbenzoquinone , an oxidation byproduct common in the synthesis of hindered phenols. The "oiling out" phenomenon is caused by the depression of the melting point by these impurities.

Protocol: The "Dual-Solvent" Approach We recommend a Petroleum Ether / Ethanol system or Aqueous Ethanol to force precipitation while keeping the quinone impurities in solution.

  • Dissolution: Dissolve the crude mass in the minimum amount of boiling Ethanol (95%) .

    • Why: The phenol is highly soluble in hot ethanol, but the quinone impurities are even more soluble, which is critical for separation.

  • Clarification (Optional): If the solution is dark, add activated charcoal (1-2% w/w), boil for 5 minutes, and filter hot through a Celite pad.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly.

    • Troubleshooting: If an oil separates instead of crystals, reheat to dissolve and add water dropwise until a persistent turbidity forms. Then, add a few drops of ethanol to clear it and let it cool.[1]

  • Deep Cooling: Refrigerate at 0°C to -10°C. The steric bulk of the tert-butyl groups often retards crystal lattice formation; low temperatures reduce the kinetic energy, promoting nucleation.

  • Filtration: Filter rapidly using a chilled Buchner funnel. Wash with cold petroleum ether or hexane.

Q: I am experiencing persistent "oiling out." How do I fix this?

A: Oiling out occurs when the temperature of the solution drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).

Corrective Actions:

  • Seed Crystals: This is the most effective fix. Save a tiny crystal from a previous batch (or scratch the glass side of the flask) to provide a nucleation site.

  • Solvent Switch: Switch to Petroleum Ether (40-60°C) .[2] Dissolve hot, then cool to -20°C (freezer). The non-polar nature of petroleum ether often favors the crystallization of the phenol over the more polar quinone byproducts.

Module 2: Chromatographic Purification

Q: Recrystallization failed to remove the starting material (2,6-di-tert-butylphenol). What are the column conditions?

A: Separation of the chlorinated product from the non-chlorinated starting material is challenging due to their similar polarity (LogP difference is <0.5). You must use a non-polar gradient.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (98:2 to 95:5) .

  • Tailing Warning: Phenols interact with the silanol groups on silica, causing peak tailing.

  • The Fix: Add 0.1% Acetic Acid to the mobile phase. This protonates the silica surface, preventing the phenol from hydrogen bonding to the stationary phase, resulting in sharper bands.

Module 3: Impurity Profiling & Analysis

Q: How do I verify that the yellow impurity is gone?

A: Visual inspection is a good first indicator (pure product is white/colorless), but analytical verification is required.

ImpurityOriginDetection MethodCharacteristic Signal
2,6-Di-tert-butylphenol Unreacted Starting MaterialGC-MS / H-NMRMissing Cl isotope pattern; Proton signal at para-position (approx 6.8-7.0 ppm multiplet vs singlet).
2,6-Di-tert-butylbenzoquinone Oxidation ByproductVisual / TLCBright yellow spot on TLC; distinct UV absorption >400nm.
2,4,6-Trichlorophenol Over-chlorinationGC-MSMass spectrum shows M+4 isotope peaks; distinct retention time.

Visual Workflows

Figure 1: Purification Decision Matrix

Use this logic flow to determine the most efficient purification route based on your crude purity.

PurificationLogic Start Crude Reaction Mixture PurityCheck Check Purity (GC/TLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Yes LowPurity Purity < 85% PurityCheck->LowPurity No Recryst Recrystallization (Ethanol or Hexane) HighPurity->Recryst Column Flash Chromatography (Hexane/EtOAc 98:2) LowPurity->Column OilOut Problem: Oiling Out? Recryst->OilOut Final Pure this compound (White Crystals) Column->Final Seed Reheat & Add Seed Crystal OilOut->Seed Yes OilOut->Final No (Crystals Form) Seed->Recryst

Caption: Decision matrix for selecting between recrystallization and chromatography based on initial crude purity.

Figure 2: Recrystallization Protocol Flow

Step-by-step visualization of the temperature-controlled crystallization process.

RecrystallizationFlow Dissolve 1. Dissolve Crude (Boiling EtOH) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter >70°C CoolRoom 3. Cool to RT (Slowly) Filter->CoolRoom ~25°C CoolIce 4. Ice Bath (0°C to -10°C) CoolRoom->CoolIce <0°C Collect 5. Vacuum Filter (Wash w/ Cold Hexane) CoolIce->Collect

Caption: Temperature gradient workflow for the recrystallization of hindered phenols.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 79782, this compound. PubChem.[3][4][5] Available at: [Link]

  • Organic Syntheses. (1943). 2,6-Dichlorophenol (General Chlorination Methodologies). Org. Synth. 1943, 23, 11. Available at: [Link](Cited for general chlorination/purification context of phenols).

Sources

Technical Support Center: Purification of 2,6-Di-tert-butyl-4-chlorophenol

[1]

Executive Summary & Technical Context[1][2][3][4]

The synthesis of 2,6-di-tert-butyl-4-chlorophenol (CAS: 4096-72-4) is typically achieved via the electrophilic aromatic substitution of 2,6-di-tert-butylphenol using chlorinating agents such as sulfuryl chloride (

11

Key Purity Challenges:

  • Oxidative Coupling: The electron-rich nature of the starting material makes it prone to oxidation, yielding 2,6-di-tert-butyl-1,4-benzoquinone (yellow/orange impurity) and diphenoquinones (red impurity).[1]

  • Cryptophenol Behavior: Due to steric hindrance, the target molecule does not exhibit typical phenolic solubility in aqueous alkali, rendering standard acid-base extraction ineffective.[1]

  • Melting Point Proximity: Unreacted starting material (MP: ~36°C) can depress the melting point of the product (MP: 75-76°C) if not quantitatively removed.[1]

Troubleshooting Guide (Q&A)

Issue 1: Persistent Yellow/Orange Coloration

Q: My crude product is a dark yellow solid, but the literature describes the pure compound as white crystals. How do I remove this color?

A: The yellow coloration is almost certainly due to the presence of 2,6-di-tert-butyl-1,4-benzoquinone , a common oxidation byproduct formed during chlorination.[1]

  • Mechanism: Radical species generated during chlorination can lead to oxidation of the phenol ring rather than substitution.[1]

  • Solution:

    • Activated Charcoal: During recrystallization (see Protocol A), add activated charcoal (5-10% w/w) to the hot solution.[1] Filter while hot through a Celite pad to remove the charcoal-adsorbed quinones.[1]

    • Solvent Choice: Quinones are highly soluble in non-polar hydrocarbons.[1] Recrystallization from a solvent system where the quinone remains in the mother liquor (e.g., aqueous ethanol) is often more effective than using pure hexane.[1]

Issue 2: Separation of Starting Material

Q: I have 5-10% unreacted 2,6-di-tert-butylphenol remaining. Can I wash it out with NaOH?

A: No. Both the starting material and the product are "cryptophenols."[1]

  • Explanation: The bulky tert-butyl groups create a steric shield around the hydroxyl group, preventing the formation of a stable phenolate ion in aqueous sodium hydroxide.[1] Both compounds will remain in the organic layer, making caustic extraction futile.[1]

  • Correct Approach: Rely on the melting point difference.[1]

    • Starting Material MP: 34–37 °C[2]

    • Target Product MP: 75–76 °C

    • Action: Recrystallization is highly effective.[1] Use a solvent that dissolves the lower-melting starting material at room temperature but precipitates the product (e.g., cold hexane or methanol/water mixtures).[1]

Issue 3: Oiling Out During Recrystallization

Q: When cooling my recrystallization solution, the product separates as an oil instead of crystals.

A: This "oiling out" occurs when the saturation temperature exceeds the melting point of the solvated product, or if impurities (like unreacted starting material) depress the melting point significantly.[1]

  • Immediate Fix: Re-heat the mixture until clear. Add a small seed crystal of pure product if available.[1] Cool very slowly with vigorous stirring.

  • Solvent Adjustment: You may be using too little solvent.[1] Add slightly more solvent to lower the saturation temperature below the melting point (75°C).[1]

Comparative Data: Impurities vs. Product

Use the table below to identify components in your crude mixture.

CompoundStructureCASMelting PointAppearanceSolubility (Aq.[1][3][2][4] NaOH)
This compound Target 4096-72-475–76 °C White crystalsInsoluble
2,6-Di-tert-butylphenolStarting Material128-39-234–37 °CColorless solidInsoluble
2,6-Di-tert-butyl-1,4-benzoquinoneOxidative Impurity719-22-265–67 °CYellow/Orange Insoluble
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinoneCoupling Impurity800-20-4240–245 °CRed/Brown Insoluble

Purification Protocols

Protocol A: Recrystallization (Recommended)

Best for removing color and small amounts of starting material.

Reagents:

  • Solvent System: Ethanol/Water (approx. 80:20) or Hexane .[1]

  • Activated Carbon (optional for color removal).[1]

Procedure:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (~60-70°C) required to dissolve the solid completely.[1]

  • Decolorization (If yellow): Add activated carbon (5% by weight).[1] Stir at 60°C for 10-15 minutes. Filter hot through a pre-warmed Buchner funnel with a Celite bed.[1]

  • Crystallization:

    • If using Ethanol: Slowly add warm water dropwise to the hot filtrate until a faint turbidity persists.[1] Re-heat slightly to clear the solution.

    • Cooling: Remove from heat and allow to cool to room temperature slowly (over 1-2 hours). Then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystals using vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold 50% aqueous ethanol or cold hexane).[1] The yellow quinone impurities should remain in the filtrate.[1]

  • Drying: Dry under vacuum at 40°C. Monitor MP; it should be sharp at 75–76°C.

Protocol B: Vacuum Distillation (Scalable)

Best for large batches or if the crude is very oily.

Parameters:

  • Boiling Point: ~111–115 °C at 3 Torr (approx. 4 mbar).[1]

  • Note: The starting material (2,6-DTBP) boils slightly lower.[1] A fractionating column is recommended.[1]

Procedure:

  • Set up a short-path distillation apparatus with a high-vacuum pump.

  • Heat the oil bath. Collect the "fore-run" (lower boiling fraction) which contains unreacted starting material and solvents.[1]

  • Collect the main fraction at 111–115 °C (3 Torr) .

  • The residue in the pot will contain the high-molecular-weight diphenoquinones (red residue).[1]

  • The distillate will solidify upon cooling.[1] If slightly yellow, perform a single recrystallization (Protocol A) to achieve >99% purity.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Solid/Oil)CheckColorIs the solid Yellow/Orange?Start->CheckColorCheckMPCheck Melting PointCheckColor->CheckMPNo (White/Off-white)CarbonTreatAdd Activated CarbonFilter HotCheckColor->CarbonTreatYes (Quinones present)RecrystRecrystallization(Solvent: Aq. Ethanol or Hexane)CheckMP->RecrystMP < 70°C (Impure)DistillationVacuum Distillation(111-115°C @ 3 Torr)CheckMP->DistillationOily / Very Low MPFinalCheckFinal QCTarget MP: 75-76°CColor: WhiteRecryst->FinalCheckCarbonTreat->RecrystDistillation->RecrystIf still coloredDistillation->FinalCheckIf pure

Caption: Logical workflow for the purification of this compound, prioritizing recrystallization for color removal and distillation for bulk separation.

References

  • Chemical Identity & Properties: CAS Common Chemistry. This compound (CAS 4096-72-4).[1][5][6][7] Link[1]

  • Synthesis & Impurities: Process for the manufacture of thiobisphenols (US Patent 3,449,441).[1] Mentions this compound as an intermediate and its recrystallization.[1][8] Link

  • General Phenol Chlorination: Smith, K., et al. "Para-Selective chlorination of phenols using sulfuryl chloride..." Journal of Chemical Research.[1] (Context on selectivity and byproducts).

  • Safety Data: PubChem. This compound Compound Summary. Link[1]

common side products in the synthesis of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Di-tert-butyl-4-chlorophenol. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges related to purity and side product formation during this synthesis. Here, we move beyond simple protocols to explore the causality behind common issues, providing expert troubleshooting advice and validated methodologies to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: My final product has a low melting point and appears oily. GC-MS analysis confirms the presence of unchlorinated 2,6-Di-tert-butylphenol. What is causing this incomplete reaction?

A1: This is a classic case of incomplete chlorination. The root cause typically lies in one of three areas: stoichiometry, reaction kinetics, or reagent deactivation.

  • Causality (Stoichiometry & Reagent Activity): The chlorination of the electron-rich para-position of 2,6-Di-tert-butylphenol is generally facile. However, the chlorinating agent, commonly sulfuryl chloride (SO₂Cl₂), can degrade due to moisture, releasing HCl and SO₂ which are ineffective for this electrophilic aromatic substitution.[1] Using a substoichiometric amount or partially degraded reagent will naturally lead to incomplete conversion.

  • Expert Recommendation:

    • Verify Reagent Quality: Use a fresh, unopened bottle of sulfuryl chloride or one that has been stored under an inert atmosphere. A simple check is to ensure it is a colorless to pale yellow liquid; significant darkening can indicate degradation.

    • Adjust Stoichiometry: Employ a slight molar excess of the chlorinating agent (e.g., 1.05 to 1.1 equivalents). This ensures that even with minor degradation or trapping by impurities, enough active reagent is available to drive the reaction to completion.

    • Monitor the Reaction: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not rely solely on reaction time. The reaction should be continued until the starting material is no longer detectable.

Q2: My reaction mixture turned dark yellow or brown during the chlorination step, resulting in a colored final product that is difficult to purify. What are these colored impurities?

A2: The development of significant color is a strong indicator of oxidation side reactions. Phenols, particularly sterically hindered phenols like your starting material, are potent antioxidants and are susceptible to oxidation, while chlorinating agents can themselves act as oxidants under certain conditions.

  • Causality (Oxidation Pathways): The phenolic proton can be abstracted to form a phenoxy radical. This radical is stabilized by the bulky tert-butyl groups and can undergo two primary undesired pathways:

    • Oxidative Coupling: Two phenoxy radicals can couple to form dimers, such as 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, which can be further oxidized to the highly colored 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.

    • Quinone Formation: The phenoxy radical can be further oxidized to form 2,6-di-tert-butyl-p-benzoquinone. A similar transformation to benzoquinone has been observed in reactions of 2,6-di-tert-butylphenol with other electrophilic agents.[2]

  • Expert Recommendation:

    • Maintain Low Temperature: Perform the addition of the chlorinating agent at a reduced temperature (e.g., 0-5 °C) to minimize the rate of oxidation reactions, which typically have a higher activation energy than the desired chlorination.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents atmospheric oxygen from participating in radical chain reactions that lead to colored byproducts.

    • Solvent Choice: Use a dry, non-polar, aprotic solvent such as hexane or dichloromethane. Protic solvents can sometimes facilitate undesired side reactions.

Q3: My analytical data (GC/MS, NMR) shows an isomeric chlorinated impurity. It's not the starting material, but it has the same mass as the product. What is the source of this impurity?

A3: This issue almost certainly originates from an isomeric impurity in your starting material, 2,6-Di-tert-butylphenol.

  • Causality (Starting Material Synthesis): The industrial synthesis of 2,6-Di-tert-butylphenol involves the Friedel-Crafts alkylation of phenol with isobutylene.[3] This reaction, while directed by the hydroxyl group to the ortho positions, is rarely perfectly selective. Common side products include 2,4-di-tert-butylphenol, 4-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[4][5] If your starting material is contaminated with 2,4-di-tert-butylphenol, the chlorination reaction will proceed at the open ortho-position (position 6), yielding 2,4-di-tert-butyl-6-chlorophenol, an isomer of your target compound.

  • Expert Recommendation:

    • Analyze Your Starting Material: Before starting the chlorination, verify the purity of your 2,6-Di-tert-butylphenol by GC, NMR, or melting point analysis. Pure 2,6-Di-tert-butylphenol is a white crystalline solid with a melting point of 36-38 °C.

    • Purify if Necessary: If significant isomeric impurities are detected, purify the starting material. Fractional vacuum distillation is effective for separating the isomers.[4] Alternatively, recrystallization from a suitable solvent like hexane can enrich the desired 2,6-isomer.

Troubleshooting & Process Optimization Guide
Guide 1: Understanding the Reaction Landscape

The synthesis of this compound is a two-stage process conceptually, even if you purchase the starting material. Impurities can arise from both the initial alkylation of phenol and the subsequent chlorination. Understanding this landscape is key to troubleshooting.

G cluster_alkylation Stage 1: Alkylation Side Products cluster_chlorination Stage 2: Chlorination Side Products Phenol Phenol SM 2,6-Di-tert-butylphenol (Starting Material) Phenol->SM Desired Path Impurity1 2,4-Di-tert-butylphenol (Isomeric Impurity) Phenol->Impurity1 Side Path Isobutylene Isobutylene Isobutylene->SM Desired Path Isobutylene->Impurity1 Side Path Impurity2 2,4,6-Tri-tert-butylphenol (Over-alkylation) Isobutylene->Impurity2 SM->Impurity2 Product This compound (Target Product) SM->Product Desired Path Impurity4 Oxidation Products (Quinones, Dimers) SM->Impurity4 Oxidation Impurity3 2,4-Di-tert-butyl-6-chlorophenol (Isomeric Product) Impurity1->Impurity3 Chlorination of Impurity Reagent SO₂Cl₂ Reagent->Product Reagent->Impurity3

Caption: Reaction map for the synthesis of this compound and its common side products.

Guide 2: Systematic Troubleshooting Workflow

When faced with an impure product, a systematic approach is more effective than random adjustments. The following workflow helps diagnose and solve common purity issues.

G start_node Start: Crude Product Analysis (GC-MS, NMR, MP) decision_node decision_node start_node->decision_node process_node process_node decision_node->process_node Impurity Detected end_node High-Purity Product decision_node->end_node Purity OK d2 Impurity Type? process_node->d2 Identify Major Impurity bad_end_node Re-evaluate Synthesis p_sm Action: Review Stoichiometry & Reagent Quality. Increase Reagent/Time. d2->p_sm Unreacted Starting Material p_iso Action: Analyze & Purify Starting Material (Distillation/Recrystallization). d2->p_iso Chlorinated Isomer p_ox Action: Modify Conditions (Lower Temp, Inert Atm). Consider Purification Aid. d2->p_ox Colored/Oxidation Products p_sm->start_node Re-run Reaction p_iso->bad_end_node Restart with Pure SM p_ox->start_node Re-run Reaction

Caption: A logical workflow for troubleshooting impurities in the synthesis.

Experimental Protocols & Data
Impurity Profile

The following table summarizes the key physical properties of the target compound and its most common impurities, which is crucial for developing purification strategies.

Compound NameStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Common Source
This compound (Product)

240.7871-73~285-
2,6-Di-tert-butylphenol (Starting Material)

206.3336-38253Incomplete Reaction
2,4-Di-tert-butylphenol (Isomeric Impurity)

206.3353-55262-264Starting Material
2,6-di-tert-butyl-p-benzoquinone (Oxidation)

220.3165-67-Side Reaction
Protocol 1: Synthesis using Sulfuryl Chloride (Optimized for Purity)

This protocol is designed to minimize side product formation.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-Di-tert-butylphenol (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of dry dichloromethane (~2 M concentration).

  • Inerting & Cooling: Purge the flask with nitrogen and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding it to a beaker of cold saturated sodium bicarbonate solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Hexane or heptane are excellent choices.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot hexane. If colored impurities persist, a small amount of activated carbon can be added, and the hot solution filtered through a celite plug.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

    • Dry the crystals under vacuum to obtain the pure this compound.

References
  • Wikipedia. 2,6-Di-tert-butylphenol. [Link]

  • Google Patents. US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • ACS Publications. A Mechanistic Approach to the Reaction of 2,6-Di-tert-butylphenol with an Iodinating Agent in Methanol. The Journal of Organic Chemistry. [Link]

  • Google Patents. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
  • Pergamon. KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. Water Research. [Link]

  • Organic Syntheses. 2,6-DICHLOROPHENOL. [Link]

  • MDPI. Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. [Link]

  • European Patent Office. EP1321449B1 - Production method of a 2,6-dichlorophenol compound. [Link]

Sources

Technical Support Center: Stability of 2,6-Di-tert-butyl-4-chlorophenol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2,6-Di-tert-butyl-4-chlorophenol when utilized in acidic environments. As a sterically hindered phenol, this compound exhibits unique properties, and understanding its behavior under various stress conditions is crucial for experimental success and data integrity.

Introduction: Understanding the Chemistry of a Hindered Phenol

This compound is a valuable intermediate in the synthesis of various compounds, including antioxidants and active pharmaceutical ingredients.[1][2] Its structure, characterized by bulky tert-butyl groups flanking the hydroxyl group, provides significant steric hindrance. This hindrance is key to its function as an antioxidant, as it stabilizes the phenoxyl radical formed during the scavenging of free radicals.[3] However, when subjected to acidic conditions, the stability of this molecule can be compromised through several potential degradation pathways. This guide will explore these potential issues and provide practical solutions for your experimental work.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific issues you may encounter during your experiments involving this compound in an acidic medium.

Question 1: I am observing a loss of my starting material, this compound, after treatment with a strong acid. What could be the cause?

Answer: The loss of the parent compound under strong acidic conditions can be attributed to several potential degradation pathways. Phenols, in general, can undergo reactions in the presence of strong acids.[4] For a hindered phenol like this compound, two primary mechanisms should be considered:

  • Electrophilic Aromatic Substitution: Although the bulky tert-butyl groups offer some protection, strong electrophiles generated in acidic media could potentially attack the aromatic ring. This is less likely at the ortho positions due to steric hindrance but could occur at the meta position.

  • Dealkylation: The tert-butyl groups, while generally stable, can be susceptible to cleavage under harsh acidic conditions and elevated temperatures, leading to the formation of isobutylene and less substituted phenols.

To confirm degradation, it is essential to employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to separate and identify potential degradants.[5][6]

Question 2: My reaction mixture is turning a different color after adding acid to my solution of this compound. Is this related to degradation?

Answer: A change in color is often an indicator of a chemical transformation. In the case of hindered phenolic antioxidants, discoloration can occur as a result of transformation products.[7] The formation of quinone-type structures or other conjugated systems resulting from degradation or side reactions can lead to the absorption of visible light, causing a color change. It is crucial not to dismiss this observation and to investigate the formation of new species using appropriate analytical techniques.

Question 3: How can I minimize the degradation of this compound in my acidic reaction?

Answer: To mitigate the degradation of this compound in acidic media, consider the following strategies:

  • Acid Concentration: Use the lowest possible concentration of acid that still allows for the desired reaction to proceed.

  • Temperature Control: Perform the reaction at the lowest effective temperature. Many degradation reactions are accelerated at higher temperatures.

  • Reaction Time: Monitor the reaction closely and minimize the exposure time to the acidic environment.

  • Choice of Acid: The type of acid can influence the degradation profile. For instance, non-oxidizing acids like hydrochloric acid may be preferable to oxidizing acids like nitric acid, which can lead to additional degradation pathways.

  • Inert Atmosphere: If oxidation is a concern, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

A systematic approach, such as a design of experiments (DoE), can help in identifying the optimal conditions to maximize the yield of your desired product while minimizing the degradation of the starting material.

Frequently Asked Questions (FAQs)

What are the expected degradation products of this compound under acidic conditions?

While specific experimental data for this compound is limited, based on the general chemistry of phenols, potential degradation products could include:

  • De-tert-butylated phenols: Such as 4-chlorophenol and 2-tert-butyl-4-chlorophenol.

  • Products of electrophilic substitution: Depending on the reaction conditions and the specific acid used.

  • Polymeric materials: Resulting from the coupling of reactive intermediates.

What analytical methods are best suited for monitoring the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and UV detection is a robust method for quantifying the parent compound and detecting non-volatile degradants.[6] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization.[8]

Is this compound susceptible to hydrolysis under acidic conditions?

The primary structure of this compound does not contain functional groups that are typically susceptible to acid-catalyzed hydrolysis, such as esters or amides.[9] Therefore, direct hydrolysis of the parent molecule is not a primary degradation pathway. However, secondary reactions of degradation products could involve hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[9][10][11][12]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Prepare solutions of hydrochloric acid (HCl) at different concentrations (e.g., 0.1 M, 1 M, and 5 M) in water.
  • In separate vials, mix an aliquot of the stock solution with each of the acidic solutions. A co-solvent may be necessary to ensure solubility.
  • Include a control sample with the stock solution in the solvent without acid.

3. Incubation:

  • Incubate the vials at a controlled temperature (e.g., 60 °C).
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

4. Quenching and Sample Preparation:

  • Immediately neutralize the withdrawn aliquots with a suitable base (e.g., sodium hydroxide solution) to stop the degradation process.
  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.
Table 1: Example HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~280 nm (or as determined by UV scan)

Visualizing Potential Degradation and Experimental Workflow

Hypothetical Acid-Catalyzed Degradation Pathway

This compound This compound Protonation_of_hydroxyl Protonation of hydroxyl group This compound->Protonation_of_hydroxyl H+ Dealkylation Dealkylation (Loss of isobutylene) Protonation_of_hydroxyl->Dealkylation Heat 2-tert-butyl-4-chlorophenol 2-tert-butyl-4-chlorophenol Dealkylation->2-tert-butyl-4-chlorophenol 4-chlorophenol 4-chlorophenol 2-tert-butyl-4-chlorophenol->4-chlorophenol H+, Heat Further_degradation Further Degradation / Polymerization 4-chlorophenol->Further_degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Compound Incubation Incubate at Controlled Temperature Stock_Solution->Incubation Stress_Conditions Prepare Acidic Stress Solutions Stress_Conditions->Incubation Sampling Withdraw Samples at Time Points Incubation->Sampling Quenching Neutralize to Quench Reaction Sampling->Quenching HPLC_Analysis Analyze by Stability-Indicating HPLC Quenching->HPLC_Analysis Data_Evaluation Evaluate Data for Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: Workflow for conducting a forced degradation study under acidic conditions.

References

  • Zhang, Y., et al. "Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain." Journal of Environmental Sciences 18.5 (2006): 952-956. Link

  • Chen, S., et al. "Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum." International Journal of Molecular Sciences 23.13 (2022): 7345. Link

  • Al-Tohamy, R., et al. "Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia." Scientific Reports 12.1 (2022): 2942. Link

  • Grinberg, B. M., et al. "Method of preparing 2,6-di-tert.butylphenol." U.S. Patent No. 4,113,976. 12 Sep. 1978. Link

  • Wikipedia. "2,6-Di-tert-butylphenol." Wikipedia, Wikimedia Foundation, 15 Jan. 2024, Link.

  • Wang, Y., et al. "Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source." Molecules 28.24 (2023): 8065. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. "2,6-Di-tert-butylphenol: Comprehensive Overview and Applications." Ningbo Inno Pharmchem Co.,Ltd., 28 May 2025. Link

  • Abilova, G., et al. "2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY." ResearchGate, Aug. 2025. Link

  • Kobrin, V. S., et al. "Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method." Siberian Journal of Chemistry 1 (2003): 1-6.
  • PubChem. "2,6-Di-tert-butylphenol." PubChem, National Center for Biotechnology Information, Link.

  • Alsante, K. M., et al. "Forced degradation studies: A critical lens into pharmaceutical stability." American Pharmaceutical Review (2025).
  • Stabilization Technologies. "Transformation of Hindered Phenolic Antioxidants.
  • Bhaskar, R. D., et al. "Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's." Journal of Drug Delivery & Therapeutics 10.2-s (2020): 149-155.
  • Panzella, L., et al. "Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers." Polymers 12.11 (2020): 2548. Link

  • Thermo Fisher Scientific. "Trace analysis of chlorophenolics using triple quadrupole GC-MS." Thermo Fisher Scientific, (n.d.).
  • Silva, V., et al. "Determination of Chlorophenols in water by LC-MS/MS. Case study.
  • ResearchGate. "Condition used for Forced degradation studies.
  • Occupational Safety and Health Administration. "2,3,4,6-TETRACHLOROPHENOL." OSHA, (n.d.).
  • Frontiers. "Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition." Frontiers, 18 Oct. 2022.
  • MDPI. "Recent Advances in Whey Protein Films Incorporated with Phenolic Compounds: A Review." MDPI, (n.d.).
  • Fujio, M., et al. "Effects of the acidities of phenols from specific substituent-solvent interactions. Inherent substituent parameters from gas-phase acidities." Journal of the American Chemical Society 108.13 (1986): 3541-3546.
  • PubChem. "4-Tert-butyl-2,6-dichlorophenol." PubChem, National Center for Biotechnology Information, Link.

  • International Journal of Pharmacy and Pharmaceutical Sciences. "Pharmaceutical Forced Degradation Studies with Regulatory Consideration." International Journal of Pharmacy and Pharmaceutical Sciences, (n.d.).
  • Zheng, L., et al. "Determination of 2, 6-di-tert-butyl Paracresol by UPLC-Q-TOF/MS." Journal of Xinyang Normal University (Natural Science Edition) 34.4 (2021): 630-633.
  • Preprints.org. "Decolourization of Azo Dyes Reactive Black 5, Acid Orange 7 and Acid Orange 20 from Synthetic Textile Effluent Using Soybean Peroxidase: Optimization and Kinetic Study." Preprints.org, 2 Feb. 2026.
  • Vinati Organics. "Mechanism of Hindered Phenol Antioxidant.
  • PrepChem.com. "Preparation of 2,6-ditert-butyl-4-nitrosophenol." PrepChem.com, (n.d.).

Sources

optimizing reaction conditions for the synthesis of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #OPT-DTBP-CL-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting

Introduction

Welcome to the technical support hub for hindered phenol functionalization. You are likely synthesizing 2,6-Di-tert-butyl-4-chlorophenol (4-Cl-DTBP) as a key intermediate for antioxidants, active pharmaceutical ingredients (APIs), or agrochemicals.

The steric bulk of the tert-butyl groups at the 2,6-positions makes this synthesis unique. While these groups protect the ortho positions, they also make the molecule susceptible to oxidative coupling (forming colored quinones) and retro-Friedel-Crafts dealkylation under acidic stress.

This guide replaces generic textbook procedures with a field-optimized protocol designed for high purity (>98%) and scalability.

Module 1: The "Gold Standard" Protocol

Objective: Maximize conversion while suppressing the formation of the oxidative byproduct 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ).

Reagent Selection Logic
  • Substrate: 2,6-Di-tert-butylphenol (2,6-DTBP).[1][2][3][4][5][6][7][8][9]

  • Chlorinating Agent: Sulfuryl Chloride (

    
    ) .[10]
    
    • Why? Unlike elemental chlorine (

      
      ), 
      
      
      
      allows for precise stoichiometric control and mild conditions. It is less oxidizing than
      
      
      , reducing the risk of quinone formation.
  • Solvent: Dichloromethane (DCM) or Hexane .

    • Why? DCM provides excellent solubility for the starting material. Hexane is often used if you intend to crystallize the product directly from the reaction mixture, though solubility can be an issue at low temperatures.

Step-by-Step Methodology
ParameterSpecificationTechnical Rationale
Molar Ratio 1.0 : 1.05 (Phenol :

)
Slight excess ensures completion; large excess risks over-chlorination or oxidation.
Temperature 0°C to 5°C (Addition)RT (Stirring)Low temp prevents rapid exotherm and minimizes de-alkylation.
Atmosphere Nitrogen (

) or Argon
Critical. Oxygen promotes the formation of the red impurity (DPQ).
Quench Cold Water / Sodium BicarbonateNeutralizes residual HCl immediately to prevent acid-catalyzed de-tert-butylation.
Execution Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl and

    
     gases.
    
  • Dissolution: Charge 2,6-DTBP (1.0 equiv) and dry DCM (5–10 volumes). Purge with

    
     for 15 minutes. Cool the solution to 0°C  in an ice bath.
    
  • Addition: Add Sulfuryl Chloride (1.05 equiv) dropwise over 30–60 minutes.

    • Visual Check: Gas evolution (bubbling) indicates the reaction is proceeding.

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Wash the organic layer with water (

    
    ), followed by saturated 
    
    
    
    (
    
    
    ), and brine (
    
    
    ).
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from minimal hot hexane or methanol if the crude solid is slightly colored.

Module 2: Mechanistic Insight

Understanding the pathway helps you troubleshoot. The reaction is an Electrophilic Aromatic Substitution (EAS).

ReactionPathway Start 2,6-Di-tert-butylphenol Intermed Sigma Complex (Intermediate) Start->Intermed Electrophilic Attack (0°C) Side1 Side Product: Diphenoquinone (Red) Start->Side1 Oxidation (O2 present) Reagent + SO2Cl2 Product 4-Chloro-2,6-di-tert-butylphenol Intermed->Product -HCl, -SO2 (Aromatization) Side2 Side Product: De-butylated Phenols Product->Side2 Acid + Heat (Retro-Friedel-Crafts)

Figure 1: Reaction pathway showing the desired EAS route versus oxidative and acid-catalyzed side reactions.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: The product is yellow or reddish-brown.

Diagnosis: Formation of Diphenoquinone (DPQ) .[4]

  • Cause: 2,6-DTBP is easily oxidized to a radical, which dimerizes to form 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. This happens if oxygen is present or if the reaction temperature is too high.

  • Solution:

    • Ensure rigorous

      
       purging before adding 
      
      
      
      .
    • Recrystallize the crude product from Methanol . The quinone is less soluble and often remains on the filter or stays in the mother liquor depending on the exact conditions, but a wash with cold methanol often removes the color.

    • Add a small amount of reducing agent (sodium metabisulfite) during the aqueous workup.

Issue 2: Low Yield / Presence of "De-butylated" species.

Diagnosis: Retro-Friedel-Crafts Alkylation .

  • Cause: The tert-butyl group is acid-labile. The reaction generates HCl. If the reaction is heated or allowed to stand for too long without quenching, the proton attacks the ring, ejecting the t-butyl cation (isobutylene).

  • Solution:

    • Do not reflux. Keep the reaction below 30°C.

    • Quench immediately upon completion. Do not leave the reaction stirring overnight.

    • Ensure the scrubber is working to pull HCl gas out of the headspace equilibrium.

Issue 3: Reaction stalled (Starting material remains).

Diagnosis: Degraded Reagent.

  • Cause: Sulfuryl chloride hydrolyzes rapidly upon exposure to moisture in the air (

    
    ). Old reagent is often just sulfuric acid.
    
  • Solution:

    • Distill

      
       if it is dark or fuming excessively before use.
      
    • Increase equivalents slightly (to 1.1 equiv), but monitor closely.

Module 4: Decision Logic for Optimization

Use this flow to adjust your conditions based on your specific results.

TroubleshootingLogic Start Analyze Crude Product (HPLC/GC) CheckPurity Purity > 98%? Start->CheckPurity Success Proceed to Isolation CheckPurity->Success Yes CheckImpurity Identify Major Impurity CheckPurity->CheckImpurity No ImpurityColor Colored (Red/Yellow)? CheckImpurity->ImpurityColor ImpurityMass Mass = M-56 (Loss of t-Bu)? CheckImpurity->ImpurityMass ImpuritySM Starting Material Left? CheckImpurity->ImpuritySM ActionOxidation FIX: Improve N2 purge Use antioxidant during workup ImpurityColor->ActionOxidation Diphenoquinone ActionAcid FIX: Lower Temp Quench faster ImpurityMass->ActionAcid Dealkylation ActionReagent FIX: Check SO2Cl2 quality Increase stoichiometry ImpuritySM->ActionReagent Incomplete

Figure 2: Troubleshooting logic tree for crude product analysis.

References

  • Preparation of 2,6-dichlorophenol compounds. European Patent EP1321449B1.[10] (Describes chlorination protocols using sulfuryl chloride and the importance of controlling conditions to prevent side reactions).

  • Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide... Journal of Hazardous Materials, 2019.[4] (Provides detailed characterization of the oxidative side products like Diphenoquinone/DPQ).

  • Chlorination with sulfuryl chloride. US Patent 3920757A. (Foundational patent describing the use of sulfuryl chloride for phenol chlorination and catalyst considerations).

  • 2,6-Di-tert-butylphenol Safety Data Sheet. Santa Cruz Biotechnology. (Safety and handling data for the starting material and potential hazards).

Sources

troubleshooting poor yields in hindered phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing sterically hindered phenols (e.g., 2,6-di-tert-butylphenol, BHT derivatives). These compounds are thermodynamically unstable and kinetically challenging due to the very steric bulk that defines their utility.

This guide moves beyond basic textbook procedures to address why your yields are low and how to fix them using mechanistic insight.

Module 1: Catalyst Selection & Regioselectivity

The Core Problem: You are getting para-substitution (4-tert-butylphenol) or ethers (O-alkylation) instead of the desired ortho-hindered product.

Technical Insight: The "Ortho-Selectivity" Mechanism

Standard Brønsted acids (


, PTSA) favor the para position because it is less sterically crowded. To force the bulky tert-butyl groups into the ortho positions, you must use a catalyst that coordinates to the phenolic oxygen, directing the incoming electrophile to the closest carbon (the ortho position).

The Solution: Use Aluminum Phenoxide (


) or similar Lewis acids (

,

). These form a coordinate covalent bond with the phenol oxygen, creating a cyclic transition state that delivers the alkyl group specifically to the ortho position.
Visualizing the Mechanism

The following diagram illustrates the divergence between Brønsted Acid (Para-selective) and Aluminum Phenoxide (Ortho-selective) pathways.

G Start Phenol + Isobutylene/TBA Bronsted Brønsted Acid Catalyst (H2SO4, Amberlyst) Start->Bronsted Path A Lewis Lewis Acid Catalyst (Al Phenoxide, AlCl3) Start->Lewis Path B FreeCarb Free t-Butyl Cation (Steric control dominates) Bronsted->FreeCarb CoordComplex Metal-Phenoxide Complex (Coordination control) Lewis->CoordComplex Para Para-Attack (Major) 4-tert-butylphenol FreeCarb->Para Low Steric Hindrance Ortho Ortho-Attack (Major) 2,6-di-tert-butylphenol CoordComplex->Ortho Directed Delivery

Caption: Path B (Green) demonstrates how metal coordination overcomes steric hindrance to achieve ortho-selectivity.

Module 2: Thermodynamics & Reversibility (Yield Loss)

The Core Problem: The reaction reaches a certain yield and then stalls, or the yield actually decreases over time.

Troubleshooting Guide: Kinetic vs. Thermodynamic Control

Friedel-Crafts alkylation with bulky groups is reversible . The tert-butyl group is an excellent leaving group.

  • Kinetic Product: O-alkylated ether (formed fast at low T).

  • Thermodynamic Product: C-alkylated phenol (formed slower at high T).

  • Over-Reaction: At very high temperatures or long times, the bulky groups will "fall off" (de-alkylation) or migrate to the para position to relieve strain.

Optimization Protocol

Use this table to diagnose your yield issues based on reaction conditions.

SymptomProbable CauseCorrective Action
High Yield of Ether (Ar-O-tBu) Temperature too low (<80°C) or reaction time too short.Increase T to >100°C to drive rearrangement from O to C. Use protic solvents to shield Oxygen.
Yield Decreases over time Retro-Friedel-Crafts. The product is de-alkylating.Stop the reaction immediately upon max conversion. Lower the acid concentration.
Poly-alkylation (Tri-sub) Excess alkylating agent or "hot spots" in reactor.Control stoichiometry strictly (2.05 eq max). Improve stirring/heat transfer.
Low Conversion (<50%) Catalyst poisoning (Water).Critical: Lewis acids hydrolyze instantly. Dry all reagents (Karl Fischer <100 ppm).

Module 3: Workup & Isolation (The "Pink Product" Issue)

The Core Problem: The isolated product turns pink, yellow, or brown upon exposure to air, turning into a tar.

Technical Insight: Quinone Methide Formation

Hindered phenols are antioxidants; they "sacrifice" themselves to scavenge radicals. In the presence of base and oxygen (during workup), they oxidize to Quinone Methides or Stilbene Quinones , which are deeply colored and promote polymerization.

Stabilization Protocol (Self-Validating)
  • Quench Acid Completely: Do not allow the crude mixture to remain acidic in the presence of air.

  • Avoid Strong Base: Washing with strong NaOH can deprotonate the phenol, accelerating oxidation. Use buffered washes (Sodium Bicarbonate/Brine).

  • Inert Atmosphere: Perform the final distillation or recrystallization under Nitrogen or Argon.

  • Add a Sacrificial Reductant: Adding a trace of sodium dithionite during the aqueous wash can prevent color formation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use tert-butyl alcohol (TBA) instead of isobutylene gas? A: Yes, but TBA produces water as a byproduct.

  • Risk:[1] Water poisons traditional Lewis acids like

    
    .
    
  • Solution: You must use a water-tolerant catalyst (e.g., cation-exchange resins, zeolites, or ionic liquids) or use a large excess of acid to compensate for hydrolysis. Note that TBA reactions are generally slower due to the biphasic nature created by water generation [1].

Q: Why is my Aluminum Phenoxide catalyst not working? A: You likely didn't form it correctly in situ.

  • Protocol: Dissolve phenol in the solvent. Add Aluminum metal (foil/turnings) and heat before adding the alkylating agent. Wait until hydrogen evolution ceases. This ensures the active catalytic species (

    
    ) is fully formed. If you add isobutylene too early, the unreacted aluminum metal cannot catalyze the reaction effectively [3].
    

Q: I see a "goo" at the bottom of my flask. What is it? A: This is likely a "Red Oil" complex—a stable complex between the catalyst and the poly-alkylated byproducts. It indicates catalyst deactivation.[2] You need to increase the solvent ratio or switch to a solid acid catalyst (like Zeolite HY or Beta) to facilitate separation [2].

References

  • Dukhande, V. et al. (2018). Alkylation of Phenol with Tert-butyl Alcohol using Ionic Liquids. International Journal of Advance Research in Science and Engineering. Link

  • Zhang, Q. et al. (2025).[3] Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. ResearchGate. Link

  • Wikipedia Contributors. (2025). 2,6-Di-tert-butylphenol: Industrial Preparation. Wikipedia. Link[4]

  • Tsuzuki, S. et al. (2012).[5] C- or O-Alkylation? Thermodynamic and Kinetic Stability. ChemistryViews. Link

  • Angle, S. et al. (2014).[6] The Generation and Reactions of Quinone Methides. National Institutes of Health (PMC). Link

Sources

Technical Support Center: Stability & Storage of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: DTBCP-OX-PREV | Level: Tier 3 (Senior Scientist)

Executive Summary

You are encountering stability issues with 2,6-Di-tert-butyl-4-chlorophenol (DTBCP) . While the bulky tert-butyl groups at the 2,6-positions provide steric hindrance that protects the phenolic hydroxyl group, the molecule remains susceptible to oxidation.[1] The primary degradation pathway leads to the formation of 2,6-di-tert-butyl-1,4-benzoquinone , a yellow/orange impurity that compromises downstream synthesis (particularly in transition-metal catalyzed cross-couplings).[1]

This guide provides a mechanistic understanding of this failure mode, a validated storage protocol, and recovery procedures for oxidized batches.[1]

Module 1: The Degradation Mechanism (Why it Fails)

To prevent oxidation, you must understand the enemy.[1] Unlike simple phenols, DTBCP does not polymerize rapidly; instead, it acts as a "sacrificial" antioxidant, consuming oxygen to form stable radical intermediates that eventually collapse into quinones.[1]

The Pathway:

  • Initiation: Light (UV) or trace metal ions strip the phenolic proton, creating a phenoxy radical.[1]

  • Propagation: The radical is stabilized by the bulky tert-butyl groups but eventually reacts with molecular oxygen.[1]

  • Termination (Degradation): The 4-chloro substituent is ejected (often via hydrolysis or radical elimination), resulting in the formation of the 1,4-benzoquinone.[1]

OxidationPathway DTBCP 2,6-Di-tert-butyl- 4-chlorophenol (White Solid) Radical Phenoxy Radical (Intermediate) DTBCP->Radical -H+ / -e- (UV, O2, Metals) Quinone 2,6-Di-tert-butyl- 1,4-benzoquinone (Yellow/Orange Impurity) Radical->Quinone +O2 / -Cl (Oxidative Dehalogenation)

Figure 1: The oxidative dehalogenation pathway converting the white phenol starting material into the yellow quinone impurity.

Module 2: The Storage Protocol (SOP)

Do not rely on "room temperature" storage for high-purity applications (>99%). Follow this Standard Operating Procedure (SOP) to maximize shelf-life.

The "Argon Blanket" System

Nitrogen is often insufficient because it is lighter than air and diffuses out of unsealed vessels easily.[1] Argon is heavier than air and forms a stable "blanket" over the crystals.[1]

ParameterRecommendationScientific Rationale
Container Amber Glass Vials Blocks UV light (290–400 nm) which catalyzes the initial H-abstraction.
Atmosphere Argon (Ar) Ar is denser than air (

vs

g/L), preventing O₂ ingress more effectively than N₂.[1]
Temperature +2°C to +8°C Reduces the kinetic rate of auto-oxidation.[1] (Freezing is unnecessary and may induce moisture condensation upon thawing).[1]
Seal Parafilm® + Teflon Tape Teflon tape on threads prevents oxygen diffusion; Parafilm seals the exterior.[1]
Protocol: Packaging for Long-Term Storage
  • Transfer: Move the compound to an amber vial. Do not fill more than 70% volume (headspace is required for inert gas exchange).[1]

  • Purge: Insert a needle connected to an Argon line.[1] Flow gas gently for 30 seconds to displace air.[1]

  • Seal: Cap immediately. Wrap the cap threads with Teflon tape, then over-wrap the cap/neck junction with Parafilm.[1]

  • Store: Place in a refrigerator dedicated to chemicals (no food/biologicals).

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from white to pale yellow. Is it still usable?

  • Diagnosis: This indicates the presence of 2,6-di-tert-butyl-1,4-benzoquinone .[1][2]

  • Impact: Even 1-2% quinone contamination can poison palladium catalysts and act as a radical scavenger in radical-mediated reactions.[1]

  • Action: Do not use for sensitive catalysis. Perform the Recovery Protocol (Module 4).

Q2: How can I verify purity without running an NMR?

  • The Melting Point Test: Impurities drastically lower the melting point (MP) of crystalline solids (Freezing Point Depression).

    • Pure DTBCP: Check your specific Lot CoA (typically distinct sharp range).[1]

    • Oxidized:[3] The melting range will broaden (>2°C range) and shift lower.[1]

  • The TLC Test:

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm).[1] The quinone is highly conjugated and will appear as a distinct spot with a different Rf value (usually more polar/lower Rf than the phenol).[1]

Q3: Can I store DTBCP in solution (e.g., dissolved in DCM or THF)?

  • Verdict: NO.

  • Reasoning: Organic solvents dissolve atmospheric oxygen much better than solids do.[1] Dissolving the phenol increases the surface area available for reaction with dissolved oxygen, accelerating degradation by orders of magnitude.[1] Always store as a solid.

Module 4: Recovery Protocol (Recrystallization)

If your compound has oxidized (yellowed), you can recover pure material using the difference in solubility between the phenol and the quinone.[1]

Solvent System: Ethanol (EtOH) or Ethanol/Water.[1][4]

  • Dissolution: Place the yellow solid in a flask. Add minimal hot Ethanol (approx. 60-70°C) until fully dissolved.

  • Filtration (Optional): If there are insoluble dark particles, filter while hot.

  • Crystallization:

    • Remove from heat.[1]

    • Add Water dropwise until the solution just turns slightly cloudy (persistent turbidity).[1]

    • Add one drop of Ethanol to clear it again.[1]

    • Allow to cool slowly to room temperature, then place in an ice bath.

  • Collection: Filter the white crystals. The yellow quinone impurity typically remains in the mother liquor (the liquid filtrate).[1]

  • Drying: Dry under high vacuum to remove trace water/solvent.[1]

DecisionTree Start Inspect Sample Color Color Check Start->Color White White/Colorless Color->White Pass Yellow Yellow/Orange Color->Yellow Oxidized Action1 Proceed to Experiment (Store under Argon) White->Action1 Action2 Recrystallize (EtOH/H2O) Yellow->Action2 Action2->Start Retest

Figure 2: Decision matrix for handling stored DTBCP samples.

References
  • Sigma-Aldrich. this compound Product Sheet. (Confirming structure and solid state properties). Link

  • National Institutes of Health (PubChem). Compound Summary: this compound.[1] (Chemical and Physical Properties).[1][2][3][4][5][6][7][8] Link

  • Cimen, Y. et al. (2019).[1] Oxidation of 2,6-di-tert-butylphenol...[1][2][9]. Journal of Hazardous Materials.[1] (Mechanistic insight into the formation of benzoquinones from hindered phenols). Link

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General protocols for purifying lipophilic aromatics). Link

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting these often complex spectra. Here, we move beyond basic principles to address specific, practical issues in a direct question-and-answer format, grounded in both fundamental theory and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical shift of the phenolic -OH proton so variable?

The chemical shift of the phenolic hydroxyl (-OH) proton is highly sensitive to its environment, typically appearing in a broad range of 4-8 ppm, but sometimes even further downfield (around 11 ppm)[1][2][3][4]. This variability is primarily due to:

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding significantly affects the deshielding of the proton. Higher concentrations lead to more hydrogen bonding and a downfield shift[5].

  • Solvent Effects: The choice of NMR solvent plays a crucial role. Protic solvents can exchange with the -OH proton, while solvents like dimethyl sulfoxide (DMSO) can act as strong hydrogen bond acceptors, shifting the resonance downfield[3][5].

  • Temperature and Acidity: Changes in temperature and the presence of acidic or basic impurities can alter the rate of proton exchange and the strength of hydrogen bonds, further influencing the chemical shift[6].

Q2: How can I definitively identify the phenolic -OH peak?

The most reliable method is a D₂O exchange experiment .

  • Causality: The acidic phenolic proton will rapidly exchange with deuterium from the added D₂O. Since deuterium (²H) resonates at a different frequency, the original ¹H signal for the -OH proton will disappear from the spectrum[1][7][8].

  • Protocol: Acquire a standard ¹H NMR spectrum. Then, add a few drops of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the spectrum. The peak that disappears is your phenolic -OH[1][7][8].

Q3: How do electron-donating and electron-withdrawing groups affect the chemical shifts of the aromatic protons?

Substituents on the phenol ring alter the electron density through resonance and inductive effects, which in turn shields or deshields the aromatic protons.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase electron density, particularly at the ortho and para positions. This increased shielding shifts the corresponding proton signals upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN decrease electron density, especially at the ortho and para positions. This deshielding causes the proton signals to shift downfield (to a higher ppm value).

Q4: What are the typical coupling constants (J-values) I should expect in a substituted benzene ring?

The magnitude of the J-coupling constant between aromatic protons is highly dependent on their relative positions:

Coupling TypeNumber of BondsTypical J-value (Hz)
ortho (³J)37 - 9 Hz[9]
meta (⁴J)42 - 3 Hz[9][10]
para (⁵J)5< 1 Hz (often not resolved)[9]

These values are critical for determining the substitution pattern on the aromatic ring.

Troubleshooting Guide: Specific Spectral Interpretation Issues

Problem 1: My aromatic region is a complex, overlapping multiplet that is difficult to interpret.

This is a common issue, especially with multi-substituted phenols where chemical shifts can be very close, leading to second-order spectral effects.

The 'Why' (Causality): When the difference in chemical shift (in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down. This results in distorted peak intensities and complex splitting patterns that are not easily deciphered by first-order analysis[11][12].

Solutions & Protocols:

  • Increase Magnetic Field Strength: If possible, re-run the sample on a higher field spectrometer (e.g., move from 400 MHz to 600 MHz).

    • Reasoning: The chemical shift dispersion (in Hz) increases with the magnetic field strength, while the coupling constants (in Hz) remain the same. This increases the Δν/J ratio, often simplifying the spectrum back towards a first-order appearance.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is an indispensable tool for resolving these complexities.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum provides direct evidence of their spin-spin coupling[13]. This is invaluable for tracing out the connectivity of the aromatic protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It can be used to unambiguously assign protons based on their long-range coupling to known carbons, such as the carbon bearing the -OH group (the ipso-carbon) or carbons of other substituents[13][14].

Experimental Workflow: Using 2D NMR to Resolve Aromatic Signals

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Experiments cluster_assign Final Assignment A Complex ¹H NMR C COSY A->C Identify J-Coupling B ¹³C & DEPT D HSQC/HMQC B->D Link ¹H to attached ¹³C E HMBC C->E Confirm connectivity D->E Provide ¹³C starting points F Unambiguous Structure E->F Assign via long- range couplings

Caption: Workflow for structural elucidation using 2D NMR.

Problem 2: I can't distinguish between ortho, meta, and para isomers.

The substitution pattern is encoded in the splitting patterns and coupling constants of the aromatic protons.

The 'Why' (Causality): The number of non-equivalent protons and their coupling interactions create distinct "fingerprints" for each isomer.

Solutions & Protocols:

  • para-Substituted: These often show two symmetrical doublets in the aromatic region, appearing as an 'AA'BB' system. The coupling constant will be a typical ortho coupling (7-9 Hz)[15].

  • ortho-Substituted: This pattern is more complex, often yielding four distinct multiplets in the aromatic region. Careful analysis of the coupling constants is required to trace the connectivity. For example, the proton adjacent to the hydroxyl group will be coupled to its ortho neighbor (large J) and its meta neighbor (small J), potentially appearing as a doublet of doublets.

  • meta-Substituted: This isomer can be identified by looking for a proton that is only split by meta couplings. This proton, situated between the two substituents, will often appear as a broad singlet or a finely split triplet (due to two identical meta couplings). Another key feature is a proton with only ortho and para couplings.

Distinguishing Isomers via Splitting Patterns

G Ortho Ortho-Isomer 4 distinct signals Complex multiplets (ddd, dt, etc.) Meta Meta-Isomer Look for signal with only meta-coupling (small J) Often one signal is a broad singlet Para Para-Isomer Two symmetrical doublets Only ortho-coupling (large J) 'AA'BB' pattern A Analyze Aromatic Region (6.5-8.5 ppm) A->Ortho Complex Pattern A->Meta Unique Splitting A->Para Symmetrical Pattern

Caption: Decision tree for identifying phenol substitution patterns.

Problem 3: The ¹³C signals for my aromatic carbons are weak and some might be missing.

This is often an issue with quaternary carbons (carbons with no attached protons), including the ipso-carbon bonded to the -OH group.

The 'Why' (Causality):

  • Long Relaxation Times (T₁): Quaternary carbons have much longer spin-lattice relaxation times than protonated carbons. In standard ¹³C NMR experiments with short delay times, these carbons may not fully relax between pulses, leading to signal saturation and significantly reduced intensity.

  • Lack of Nuclear Overhauser Effect (NOE): Signal intensity in proton-decoupled ¹³C NMR is enhanced by the NOE from nearby protons. Quaternary carbons lack directly attached protons, resulting in a much smaller or non-existent NOE enhancement and inherently weaker signals.

Solutions & Protocols:

  • Increase the Relaxation Delay (d1): Modify the acquisition parameters to include a longer delay between pulses (e.g., 5-10 seconds). This allows the quaternary carbons sufficient time to relax, leading to a significant increase in their signal intensity.

  • Add a Relaxation Agent: For particularly stubborn cases, adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten the T₁ values of all carbons, improving the signal intensity of quaternary carbons.

  • Use an HMBC Experiment: As mentioned previously, an HMBC spectrum can reveal the chemical shift of a quaternary carbon through its long-range coupling to nearby protons, even if its signal is too weak to be observed in a standard 1D ¹³C spectrum[13][14].

Data Summary Tables

Table 1: Typical ¹H NMR Chemical Shift Ranges for Phenols

Proton TypeChemical Shift (δ, ppm)Notes
Phenolic -OH4.0 - 8.0[1][2][3]Highly variable; can be >10 ppm. Broad singlet, disappears on D₂O exchange.
Aromatic C-H6.5 - 8.5[1][2][3]Position influenced by substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Phenols

Carbon TypeChemical Shift (δ, ppm)Notes
ipso-Carbon (C-OH)150 - 160Deshielded by the oxygen atom. Often a weak signal.
Aromatic C-H110 - 140[16]Influenced by substituent effects.
Aromatic C-(substituent)120 - 150[16]Depends heavily on the nature of the substituent.

References

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. [Link]

  • H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). W. W. Norton & Company. [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. (2007). PubMed. [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (2012). National Center for Biotechnology Information. [Link]

  • 13C-NMR studies on the structure of linear p – substituted phenol polymer. (2014). ProQuest. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL Ltd. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2011). ResearchGate. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin-Madison. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). WebMO. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. [Link]

  • 1H-NMR spectra of phenol in D2O. (2004). ResearchGate. [Link]

  • C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. (1971). Journal of the American Chemical Society. [Link]

  • More Complex Spin-Spin Splitting Patterns. (2025). Chemistry LibreTexts. [Link]

  • Determining the coupling on a substituted benzene ring. (2017). Chemistry Stack Exchange. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. [Link]

  • Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. (2025). ResearchGate. [Link]

  • Tricky question-nmr splitting in aromatics. (2021). YouTube. [Link]

  • DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Victoria. [Link]

  • THE SUBSTITUENT EFFECT ON VICINAL PROTON COUPLING CONSTANTS IN MONOSUBSTITUTED BENZENES. (n.d.). Canadian Science Publishing. [Link]

  • The 13C NMR spectra of nine ortho-substituted phenols. (1976). SciSpace. [Link]

  • Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. (1962). Journal of the American Chemical Society. [Link]

  • NMR to identify type of phenolic compound? (2016). ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2011). Current Organic Chemistry. [Link]

Sources

Validation & Comparative

comparative study of the stability of different phenolic antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and lipid-based formulation, the stability of the antioxidant itself is as critical as its radical-scavenging capacity.[1] A potent antioxidant that volatilizes during processing or degrades into toxic byproducts is a formulation failure.[1]

This guide compares the four industry-standard phenolic antioxidants—Butylated Hydroxytoluene (BHT) , Butylated Hydroxyanisole (BHA) , Tert-Butylhydroquinone (TBHQ) , and Propyl Gallate (PG) .[1][2]

Key Findings:

  • TBHQ offers the highest thermal stability and "carry-through" protection in high-heat applications (frying/extrusion).[1]

  • BHT and BHA exhibit significant volatility at temperatures >100°C, making them unsuitable for open-system heating but excellent for packaging migration.[1]

  • Propyl Gallate (PG) provides superior protection in bulk oils but is chemically unstable at high pH (turning blue/purple with Fe³⁺) and decomposes at very high thermal loads.

Structural Basis of Stability (Mechanism)

The stability of a phenolic antioxidant is dictated by two competing factors: Steric Hindrance and Resonance Stabilization .

  • Steric Hindrance (BHT/BHA): Bulky tert-butyl groups protect the hydroxyl (-OH) moiety from rapid non-radical side reactions but also increase vapor pressure (volatility).[1]

  • Electronic Activation (TBHQ/PG): Multiple -OH groups (PG) or para-positioning (TBHQ) enhance electron donation (SET mechanism) but make the molecule more susceptible to rapid oxidation into quinones.[1]

Diagram 1: Degradation & Stabilization Pathways

The following diagram illustrates how phenolic antioxidants scavenge radicals and the subsequent pathways that lead to either stable non-radical products or inactive quinones.

AntioxidantMechanism Phenol Native Phenolic Antioxidant (ArOH) Complex Transition State [ArOH---OOR] Phenol->Complex H-Atom Transfer (HAT) ROO Peroxyl Radical (ROO•) ROO->Complex PhenoxyRad Phenoxy Radical (ArO•) (Resonance Stabilized) Complex->PhenoxyRad -ROOH Dimer Non-Radical Dimers (Active/Inactive) PhenoxyRad->Dimer Radical Coupling (Steric Dependent) Quinone Quinones/Quinone Methides (Yellow/Brown Discoloration) PhenoxyRad->Quinone Disproportionation (Oxidative Loss) Regen Regenerated Phenol (via Synergist) PhenoxyRad->Regen + H• (from Citric Acid/Vit C)

Figure 1: Mechanism of action showing the critical divergence between stable dimer formation and oxidative loss to quinones.[3][4]

Comparative Performance Data

The following data aggregates results from Thermogravimetric Analysis (TGA) and Rancimat accelerated oxidation studies.

Table 1: Thermal & Physical Stability Profile
AntioxidantMelting Point (°C)Volatility Onset (TGA)Water SolubilityPrimary Mode of Loss
BHT 69–70~105°CInsolubleVolatilization (Sublimes easily)
BHA 48–63~120°CInsolubleVolatilization (Steam distillable)
TBHQ 126–128~160°CSlight (<1%)Oxidation (to T-butylquinone)
Propyl Gallate 146–148>200°C (Decomposes)ModerateDecomposition (Hydrolysis/Chelation)
Table 2: Efficacy in High-Stress Environments (Frying/Extrusion)

Data normalized to Control (No Antioxidant) = 1.0 (Induction Time)

Stress ConditionBHT (200 ppm)BHA (200 ppm)TBHQ (200 ppm)PG (200 ppm)
Shelf Storage (25°C) 2.5x2.2x3.0x4.5x
Baking (175°C) 1.2x (Lost)1.5x3.8x 2.0x
Frying (190°C) 1.0x (Volatilized)1.1x4.2x 1.5x (Decomposed)

Expert Insight:

  • BHT/BHA perform poorly in open frying vessels because they physically leave the oil via steam distillation.

  • TBHQ is the "Gold Standard" for frying because it remains in the oil and provides "carry-through" protection to the finished product (e.g., chips/snacks).

  • PG is excellent for shelf-life (high Induction Time) but fails in processing due to thermal instability and sensitivity to alkaline pH (baking soda).[1]

Experimental Protocols

To validate these stability profiles in your specific matrix, use the following self-validating protocols.

Protocol A: The Rancimat Method (Accelerated Oxidation)

Standard: AOCS Cd 12b-92 / ISO 6886 This method measures the Induction Time (IT) —the time until the antioxidant is depleted and the lipid matrix rapidly oxidizes.

  • Sample Prep: Weigh 3.0 g of oil/fat (spiked with 200 ppm antioxidant) into the reaction vessel.

  • Conditions: Heat block to 110°C (Correction factor

    
    ). Airflow set to 20 L/h .[1]
    
  • Detection: Effluent air bubbles into deionized water.[1] Conductivity is measured continuously.[1][5][6]

  • Endpoint: The inflection point where conductivity spikes (due to volatile formic/acetic acid formation).

  • Validation: Run a blank (pure oil) and a reference standard (known IT). Coefficient of Variation (CV) must be <5%.

Protocol B: HPLC Quantification of Antioxidant Loss

Use this to distinguish between chemical degradation and physical volatilization.

  • Extraction:

    • Dissolve 1g sample in 5mL Hexane .

    • Extract twice with 10mL Acetonitrile (ACN).[1]

    • Vortex 1 min, Centrifuge 3000 rpm. Collect ACN layer.[1][7]

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

    • Mobile Phase: Gradient: Water (1% Acetic Acid) / Methanol / Acetonitrile.[1]

    • Flow: 1.0 mL/min.[1][8]

    • Detection: UV @ 280 nm.[1][8]

  • Calculation:

    
    
    
Diagram 2: Stability Testing Workflow

This workflow ensures you select the right antioxidant based on data, not assumptions.

StabilityWorkflow Start Start: Formulation Requirement ThermalStep Does Process Exceed 150°C? Start->ThermalStep HighHeat High Heat (Frying/Extrusion) ThermalStep->HighHeat Yes LowHeat Low Heat (Storage/Emulsion) ThermalStep->LowHeat No TestVol Test: TGA Isothermal @ Process Temp HighHeat->TestVol ResultVol Select Non-Volatile (TBHQ) TestVol->ResultVol Mass Loss < 5% TestChem Test: Schaal Oven (60°C) + HPLC LowHeat->TestChem CheckMetal Is Iron/Copper Present? TestChem->CheckMetal ResultChel Select Chelator (PG/Citric) CheckMetal->ResultChel Yes ResultStd Select BHT/BHA (Cost Effective) CheckMetal->ResultStd No

Figure 2: Decision matrix for antioxidant selection based on processing conditions and chemical environment.

References

  • Thermal Stability of Synthetic Antioxidants (TGA/DSC Studies) Source: ResearchGate (Sanhueza et al., JAOCS)

  • Rancimat Method Standard (Metrohm Application Bulletin) Source: Metrohm [9]

  • Simultaneous HPLC Determination of BHA, BHT, TBHQ, and PG Source: National Institutes of Health (PMC)

  • Frying Stability of Phenolic Antioxidants (Comparative Study) Source: AOCS (American Oil Chemists' Society)

  • Mechanism of Quinone Formation in Phenolics Source: ACS Publications (J. Agric.[1][10] Food Chem.)

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,6-Di-tert-butyl-4-chlorophenol for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of 2,6-Di-tert-butyl-4-chlorophenol, a substituted phenolic compound. By delving into the causality behind experimental choices and presenting self-validating protocols, this guide aims to equip you with the expertise to confidently confirm the structure of this and similar molecules.

The structural hypothesis for this compound is a benzene ring substituted with a hydroxyl group, two tertiary butyl groups ortho to the hydroxyl group, and a chlorine atom para to the hydroxyl group. Our objective is to use a suite of spectroscopic techniques to generate data that corroborates this structure and rules out other potential isomers.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. Instead, we employ a combination of methods, each offering a unique piece of the puzzle. For this compound, the primary techniques for structural confirmation are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will also briefly explore the utility of Ultraviolet-Visible (UV-Vis) Spectroscopy as a supplementary technique.

Workflow for Spectroscopic Structural Confirmation

workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Sample IR FT-IR Spectroscopy Sample->IR Aliquots NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Aliquots MS Mass Spectrometry (EI-MS) Sample->MS Aliquots UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Aliquots IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity and Chemical Environment NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data UV_Vis_Data Chromophore Information UV_Vis->UV_Vis_Data Confirmation Final Structural Confirmation IR_Data->Confirmation Combined Evidence NMR_Data->Confirmation Combined Evidence MS_Data->Confirmation Combined Evidence UV_Vis_Data->Confirmation Combined Evidence

Caption: A flowchart illustrating the multi-technique approach to the structural confirmation of this compound.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the functional groups present.

Expected IR Spectrum for this compound:

Wavenumber (cm⁻¹)Bond VibrationExpected AppearanceRationale
~3600-3200O-H stretch (phenol)BroadThe hydroxyl group's ability to hydrogen bond results in a broad absorption band.
~3000-2850C-H stretch (sp³)Strong, sharpCharacteristic of the methyl groups in the tert-butyl substituents.
~1600, ~1470C=C stretch (aromatic)Medium to weakIndicates the presence of the benzene ring.
~1200C-O stretch (phenol)StrongConfirms the presence of the phenol functional group.
~1100-1000C-Cl stretchMediumSuggests the presence of a chloro-substituent on the aromatic ring.

Comparison with Alternatives: While IR spectroscopy is excellent for identifying functional groups, it does not provide detailed information about the connectivity of the molecule. For instance, it cannot distinguish between different isomers of di-tert-butyl-chlorophenol.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Principle: NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is dependent on its electronic environment, and spin-spin coupling between adjacent nuclei reveals their connectivity.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum for this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1Singlet2HAromatic protonsDue to the symmetry of the molecule, the two aromatic protons are chemically equivalent and appear as a single signal. The lack of adjacent protons results in a singlet.
~5.0Singlet1HPhenolic -OHThe hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and solvent.
~1.4Singlet18Htert-butyl protonsThe 18 protons of the two equivalent tert-butyl groups are chemically equivalent and appear as a single, sharp singlet due to the absence of adjacent protons.
¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum for this compound (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~152C-OH (aromatic)The carbon attached to the electronegative oxygen atom is significantly deshielded.
~136C-C(CH₃)₃ (aromatic)The carbons bearing the tert-butyl groups.
~127C-Cl (aromatic)The carbon attached to the chlorine atom.
~125C-H (aromatic)The carbons bearing the aromatic protons.
~34Quaternary C (tert-butyl)The central carbon of the tert-butyl groups.
~30Methyl C (tert-butyl)The methyl carbons of the tert-butyl groups.

Comparison with Alternatives: NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Unlike IR, it provides detailed information about the carbon-hydrogen framework. The combination of ¹H and ¹³C NMR can often lead to an unambiguous structural assignment. Two-dimensional NMR techniques, such as COSY and HSQC, could be employed for more complex structures to definitively establish correlations between protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Tuning and Shimming: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans (typically 8-16 for a concentrated sample).

    • Use a standard single-pulse experiment.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass the full range of carbon chemical shifts.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A greater number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): The molecular formula is C₁₄H₂₁ClO. The expected monoisotopic mass is approximately 240.13 g/mol . Due to the presence of chlorine, an M+2 peak with about one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A prominent peak at m/z 225 is expected, corresponding to the loss of a methyl radical from one of the tert-butyl groups, forming a stable benzylic cation.

    • Loss of a tert-butyl group (-C(CH₃)₃): A peak at m/z 183 could be observed due to the loss of a tert-butyl radical.

Comparison with Alternatives: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition, which is a powerful tool for confirming the molecular formula. Other ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can be used to generate a more abundant molecular ion peak with less fragmentation, which is useful for confirming the molecular weight.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).

    • A temperature program is used to elute the compound of interest.

  • MS Analysis:

    • The eluent from the GC column enters the ion source of the mass spectrometer.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Glimpse at the Chromophore

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores (light-absorbing groups), such as the aromatic ring in this compound.

Expected UV-Vis Spectrum for this compound (in ethanol):

  • λ_max: Phenols typically exhibit two absorption bands in the UV region. For this compound, absorption maxima (λ_max) are expected around 220 nm and 270-280 nm. The exact positions and intensities of these bands are influenced by the substituents on the benzene ring.

Comparison with Alternatives: UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR and MS. However, it can be a quick and simple method to confirm the presence of the phenolic chromophore and can be used for quantitative analysis.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength.

Synthesizing the Evidence for Structural Confirmation

The power of this multi-technique approach lies in the convergence of data from each method to support a single, unambiguous structure.

confirmation Convergent Evidence for Structural Confirmation Structure Hypothesized Structure: This compound IR IR Data: - O-H stretch - Aromatic C=C stretch - C-O stretch - C-Cl stretch Structure->IR predicts H_NMR ¹H NMR Data: - 2 aromatic H (singlet) - 1 OH H (singlet) - 18 tert-butyl H (singlet) Structure->H_NMR predicts C_NMR ¹³C NMR Data: - 6 distinct carbon signals - Correct chemical shifts Structure->C_NMR predicts MS MS Data: - Correct M⁺ and M+2 peaks - Characteristic fragmentation Structure->MS predicts UV_Vis UV-Vis Data: - Phenolic chromophore absorption Structure->UV_Vis predicts Confirmation Unambiguous Structural Confirmation IR->Confirmation corroborates H_NMR->Confirmation corroborates C_NMR->Confirmation corroborates MS->Confirmation corroborates UV_Vis->Confirmation corroborates

Caption: A diagram showing how the predicted data from each spectroscopic technique converges to confirm the structure of this compound.

Conclusion

The structural confirmation of this compound is a prime example of the synergistic power of modern spectroscopic techniques. While IR and UV-Vis spectroscopy provide valuable initial indications of functional groups and chromophores, it is the detailed connectivity and environmental information from ¹H and ¹³C NMR, coupled with the molecular weight and fragmentation data from mass spectrometry, that allows for an unambiguous assignment. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the structures of their molecules, a critical step in the advancement of chemical and pharmaceutical sciences.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link][1]

  • MolView. (n.d.). Retrieved from [Link][2]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the purity and accurate quantification of compounds are paramount. 2,6-Di-tert-butyl-4-chlorophenol, a sterically hindered phenol, finds application as an intermediate and antioxidant in various manufacturing processes. Its analysis demands high-quality reference standards to ensure the reliability and accuracy of analytical data. This guide provides a comprehensive comparison of the available reference standards for this compound, offering insights into their selection and application in common analytical workflows.

The Challenge of Sourcing a Certified Reference Material

Commercially Available this compound: A Comparative Overview

Several chemical suppliers offer this compound. However, the level of characterization and documentation varies significantly. Below is a comparison of offerings from prominent suppliers.

SupplierProduct NamePurity SpecificationCertificationSupporting Documentation
Sigma-Aldrich 2,6-DITERT-BUTYL-4-CHLOROPHENOLNot specifiedNoneSold "as-is" without analytical data[1]
Dana Bioscience This compoundNot specifiedNot specifiedCertificate of Analysis may be available upon request
Generic Suppliers This compoundTypically >98%NoneBasic Certificate of Analysis with limited data

Expert Insight: The lack of a CRM for this compound underscores the importance of a thorough in-house validation of any purchased standard. Researchers should not assume the purity stated on a supplier's label without independent verification. This is particularly crucial for quantitative applications where the accuracy of the reference standard directly impacts the final reported values.

Establishing a Qualified In-House Reference Standard

Given the absence of a CRM, establishing a qualified in-house reference standard is a critical step. This process involves a multi-faceted approach to thoroughly characterize a commercially procured batch of this compound.

Caption: Workflow for qualifying an in-house reference standard.

Analytical Methodologies for this compound

The analysis of this compound is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 1 mg/mL.

    • For trace analysis, a derivatization step with a reagent like acetic anhydride can be employed to improve chromatographic performance and sensitivity.[2]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

Expected Results: The GC-MS analysis will provide a chromatogram with a distinct peak for this compound at a specific retention time. The mass spectrum of this peak should exhibit a characteristic fragmentation pattern, including the molecular ion, which can be used for definitive identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including phenols. For this compound, a reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1 mg/mL.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

Expected Results: The HPLC analysis will produce a chromatogram with a well-resolved peak for this compound. The retention time and peak area can be used for quantification against the qualified in-house reference standard.

Caption: General analytical workflow for this compound.

Conclusion

The analysis of this compound presents a unique challenge due to the absence of a commercially available Certified Reference Material. This guide emphasizes the critical need for researchers and scientists to perform a thorough in-house qualification of any procured standard to establish its identity, purity, and suitability for its intended analytical purpose. By implementing robust analytical methodologies such as GC-MS and HPLC, and by following a systematic approach to reference standard qualification, laboratories can ensure the generation of accurate and reliable data for this important industrial chemical.

References

  • Dana Bioscience. This compound 250mg. [Link]

  • ResearchGate. Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. [Link]

  • Higashi, Y. (2017) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cytotoxic profiles of 2,6-di-tert-butyl-4-chlorophenol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the toxicity of these compounds. We will explore the underlying mechanisms of cytotoxicity, present comparative data, and provide a detailed protocol for assessing cellular viability in response to these phenolic agents.

Introduction: The Double-Edged Sword of Phenolic Compounds

Phenolic compounds are a cornerstone of industrial chemistry, widely utilized as antioxidants, disinfectants, and intermediates in the synthesis of plastics, pharmaceuticals, and other valuable materials.[1] Their utility is often predicated on their chemical reactivity, a property that also underpins their biological and toxicological effects. The introduction of bulky alkyl groups, such as tert-butyl, and electron-withdrawing halogens, like chlorine, onto the phenol ring dramatically alters its physicochemical properties and, consequently, its interaction with biological systems.

This guide focuses on this compound, a molecule featuring significant steric hindrance from the two tert-butyl groups flanking the hydroxyl moiety and a chlorine atom at the para position. To understand its cytotoxic potential, we will compare it with structurally related compounds, including those with varying degrees of alkylation and halogenation. This comparative approach is crucial for predicting the toxicity of novel derivatives and for understanding the fundamental principles of how subtle molecular changes can lead to profound differences in biological outcomes.

Mechanisms of Cytotoxicity: A Multifaceted Assault on Cellular Homeostasis

The cytotoxicity of substituted phenols is not governed by a single mechanism but rather a concert of cellular insults that can culminate in cell death. The specific pathways activated are highly dependent on the compound's structure and concentration.

Oxidative Stress: A common mechanism underlying the toxicity of many phenolic compounds is the induction of oxidative stress.[2] Some phenols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. For instance, 2,4,6-trichlorophenol has been shown to cause an overproduction of ROS, which is a key contributor to its cytotoxicity.[2]

Mitochondrial Dysfunction: Mitochondria are frequent targets for cytotoxic phenols. These compounds can disrupt the mitochondrial membrane potential and interfere with oxidative phosphorylation, the cell's primary energy-generating process.[3] This can lead to a rapid depletion of ATP, the cell's energy currency, and the release of pro-apoptotic factors, ultimately triggering programmed cell death.[4]

Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum is crucial for protein folding and calcium homeostasis. Exposure to certain phenols, such as 2,4,6-trichlorophenol, can trigger ER stress, leading to the unfolded protein response (UPR).[2] Prolonged or severe ER stress can activate apoptotic pathways.

Apoptosis and Necrosis: Depending on the compound and its concentration, phenolic compounds can induce cell death through either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[5] For example, 2,4,6-trichlorophenol has been demonstrated to increase caspase-3 activity and alter the Bax/Bcl-2 ratio, indicative of apoptosis induction.[2] In contrast, at higher concentrations, some phenols may cause rapid membrane damage leading to necrosis.

The interplay of these mechanisms is complex and can be influenced by the specific substituents on the phenol ring. The steric hindrance provided by tert-butyl groups and the electronic effects of chlorine atoms modulate the compound's ability to participate in these cytotoxic pathways.

Comparative Cytotoxicity Data

The following table summarizes available cytotoxicity data for this compound and a selection of structurally related compounds. The IC50 (half-maximal inhibitory concentration) or LD50 (median lethal dose) values provide a quantitative measure of cytotoxicity, with lower values indicating higher potency. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can significantly influence the results.

CompoundStructureCytotoxicity DataCell Line/OrganismReference
2,6-Di-tert-butylphenol 2,6-((CH3)3C)2C6H3OHLD50: 9200 mg/kg (oral, rat)Rat[1]
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenolCytotoxic at 100-750 µMIsolated rat hepatocytes[4]
2,4-Di-tert-butylphenol 2,4-((CH3)3C)2C6H4OHIdentified as a major cytotoxic component in a plant extract with anti-colon cancer activity.Colon cancer cell lines[6]
4-Chlorophenol 4-ClC6H4OHInduces oxidative stress and decreases ATP levels in Hep G2 cells.Human Hep G2 cells[7]
2,4,6-Trichlorophenol 2,4,6-Cl3C6H2OHReduces cell viability in mouse embryonic fibroblasts.[2] Classified as a probable human carcinogen.[8]Mouse embryonic fibroblasts[2][8]

Structure-Activity Relationship (SAR)

The cytotoxicity of substituted phenols is intricately linked to their molecular structure. Key physicochemical parameters that influence their biological activity include:

  • Lipophilicity (LogP): The hydrophobicity of a compound, often expressed as its octanol-water partition coefficient (log P), plays a crucial role in its ability to cross cell membranes and accumulate within the cell. For some classes of phenols, increased lipophilicity correlates with increased toxicity.[9][10]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phenol ring influences the reactivity of the hydroxyl group and the stability of any resulting phenoxyl radicals. These electronic properties are critical for mechanisms involving oxidative stress.[11]

  • Steric Factors: The size and position of substituents can create steric hindrance around the hydroxyl group, affecting the molecule's ability to interact with biological targets. For instance, bulky tert-butyl groups at the ortho positions can modulate antioxidant activity and, consequently, cytotoxicity.[11]

Quantitative Structure-Activity Relationship (QSAR) studies have attempted to model the cytotoxicity of phenols based on these parameters.[10][11] These models suggest that for phenols with electron-releasing substituents, radical stabilization is a key factor in their cytotoxicity, while for those with electron-attracting groups, hydrophobicity is more critical.[11]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds (this compound and related phenols) dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well cell culture plates.

  • Multi-channel pipette.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with medium only (blank), medium with solvent (vehicle control), and untreated cells (negative control).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Structural Relationships and Cytotoxic Pathways

The following diagrams illustrate the structural relationships between the compared compounds and a generalized workflow for assessing cytotoxicity.

G phenol Phenol bht Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol) phenol->bht +2 t-butyl +1 methyl dtbc This compound phenol->dtbc +2 t-butyl +1 chloro dtbp 2,6-Di-tert-butylphenol phenol->dtbp +2 t-butyl tcp 2,4,6-Trichlorophenol phenol->tcp +3 chloro

Caption: Structural relationships of this compound and its analogs to the parent phenol molecule.

G cluster_workflow Cytotoxicity Assessment Workflow cell_culture Cell Culture (e.g., HepG2, HCT-116) treatment Compound Exposure (Varying Concentrations) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation assay Viability Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity assessment using a cell-based assay.

Conclusion

The cytotoxicity of this compound and its related compounds is a complex interplay of their physicochemical properties, which dictate their engagement with multiple cellular pathways, including oxidative stress, mitochondrial dysfunction, and apoptosis. While bulky tert-butyl groups generally decrease the acute toxicity compared to less substituted phenols, the addition of a chlorine atom introduces electronic effects that can modulate this activity. The provided experimental protocol for the MTT assay offers a robust method for quantifying and comparing the cytotoxic potential of these and other novel phenolic compounds. Further research, particularly generating direct comparative IC50 data for this compound across various cell lines, is warranted to fully elucidate its toxicological profile and to refine the structure-activity relationships within this important class of chemicals.

References

  • 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed. (2014, November 27). Retrieved from [Link]

  • 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI. (2021, December 21). Retrieved from [Link]

  • 2,6-Di-tert-butylphenol - Wikipedia. Retrieved from [Link]

  • Provisional Peer Reviewed Toxicity Values for 2,4,6-Trichlorophenol. (2007, March 21). Retrieved from [Link]

  • Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. (2023, January 24). Retrieved from [Link]

  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF - ResearchGate. Retrieved from [https://www.researchgate.net/publication/225139269_Mechanisms_of_cytotoxicity_of_2-or_26-di-tert-butylphenols_and_2-methoxyphenols_in_terms_of_inhibition_rate_constant_and_a_theoretical_parameter]([Link]_ cytotoxicity_of_2-or_26-di-tert-butylphenols_and_2-methoxyphenols_in_terms_of_inhibition_rate_constant_and_a_theoretical_parameter)

  • HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed. (2022, January 4). Retrieved from [Link]

  • 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem. Retrieved from [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents - Open Exploration Publishing. (2024, September 2). Retrieved from [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Cytotoxicity of butylated hydroxyanisole and butylated hydroxytoluene in isolated rat hepatocytes - PubMed. (1988, June 1). Retrieved from [Link]

  • Cytotoxicity and Apoptosis Induction by Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) | Request PDF - ResearchGate. Retrieved from [Link]

  • 2,4,6-Trichlorophenol - U.S. Environmental Protection Agency. Retrieved from [Link]

  • Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed. Retrieved from [Link]

  • Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects - PubMed. Retrieved from [Link]

  • 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem. Retrieved from [Link]

Sources

performance of 2,6-Di-tert-butyl-4-chlorophenol as a stabilizer compared to commercial alternatives

[1]

Executive Summary

In the hierarchy of hindered phenolic antioxidants, This compound (4-Cl-DTBP) occupies a distinct mechanistic niche.[1] While structurally analogous to the industry-standard BHT (2,6-di-tert-butyl-4-methylphenol) , the substitution of the para-methyl group with a chlorine atom fundamentally alters the radical scavenging kinetics.[1]

Key Finding: 4-Cl-DTBP exhibits a higher O-H Bond Dissociation Enthalpy (BDE) (~87.6 kcal/mol) compared to BHT (~86.1 kcal/mol).[1] Consequently, it is a kinetically slower antioxidant. Its utility lies not in rapid radical quenching, but in applications requiring higher molecular weight intermediates or specific lipophilicity profiles where the para-chloro group serves as a functional handle for further derivatization.[1]

Mechanistic Analysis: The Substituent Effect

To understand the performance gap, one must analyze the electronic influence of the para-substituent on the phenolic O-H bond.[1]

The Electronic "Tug-of-War"

The efficacy of a hindered phenol depends on the stability of the resulting phenoxy radical.[1]

  • BHT (Methyl Group): The methyl group is an electron-donating group (EDG) via hyperconjugation.[1] This increases electron density in the ring, stabilizing the electron-deficient phenoxy radical and lowering the O-H BDE.[1]

  • 4-Cl-DTBP (Chloro Group): Chlorine presents a conflict:[1]

    • Inductive Effect (-I): High electronegativity withdraws electron density (destabilizing).[1]

    • Resonance Effect (+R): Lone pairs can donate into the ring (stabilizing).[1]

In the para position, the resonance effect is significant, but the inductive withdrawal still results in a slightly stronger O-H bond compared to the methyl-substituted BHT.[1]

Quantitative Comparison (BDE & Kinetics)

The following table summarizes the thermodynamic parameters governing antioxidant activity.

Compoundpara-SubstituentElectronic EffectO-H BDE (kcal/mol)Relative

(Reaction Rate)
BHT Methyl (-CH₃)Strong EDG (Hyperconjugation)86.1 High (Fast Scavenging)
4-Cl-DTBP Chloro (-Cl)Weak EDG (Net effect vs H)87.6 Moderate
Phenol Hydrogen (-H)Neutral88.2Low

Note: Lower BDE correlates with higher antioxidant efficiency.

Visualization: Radical Scavenging Mechanism

The following diagram illustrates the H-atom transfer (HAT) mechanism and the stabilization pathways.

RadicalMechanismcluster_substituentSubstituent Effect on ArO• StabilityROOPeroxyl Radical(ROO•)TransitionTransition State[ROO---H---OAr]‡ROO->TransitionAttackArOHStabilizer(ArOH)ArOH->TransitionH-DonationROOHHydroperoxide(ROOH)Transition->ROOHFastArOPhenoxy Radical(ArO•)Transition->ArORate Determining Step (k_inh)StableNon-Radical Products(Quinone Methides etc.)ArO->StableDimerization/CouplingBHT_NoteMethyl (-CH3):Stabilizes ArO•Lowers Activation EnergyCl_NoteChloro (-Cl):Less StabilizationHigher Activation Energy

Caption: Mechanism of H-atom transfer. The stability of the ArO[1]• radical determines the reaction rate (

1

Comparative Performance Data

When evaluating 4-Cl-DTBP against commercial alternatives, three key performance vectors must be considered: Kinetic Efficiency, Thermal Stability, and Physical Properties.[1]

A. Kinetic Efficiency (Radical Scavenging)

In standard DPPH assays, BHT outperforms 4-Cl-DTBP.[1] The reaction follows second-order kinetics where the rate constant (


1
  • BHT:

    
    [1]
    
  • 4-Cl-DTBP:

    
     (Estimated based on Hammett 
    
    
    values)[1]
B. Physical Properties & Volatility

4-Cl-DTBP has a distinct advantage in molecular weight and lipophilicity due to the heavy chlorine atom.[1]

PropertyBHT4-Cl-DTBPImplication for Development
Molecular Weight 220.35 g/mol 240.77 g/mol 4-Cl-DTBP is slightly less volatile; better retention in matrix.[1]
LogP (Lipophilicity) ~5.1~5.64-Cl-DTBP partitions more strongly into lipid bilayers/hydrophobic polymers.[1]
Melting Point 70 °C~45-50 °C4-Cl-DTBP has a lower melting point, aiding dispersion in low-temp processes.[1]

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

Protocol A: Oxidation Induction Time (OIT) via DSC

This protocol measures the time to onset of oxidation, providing a direct comparison of stabilizer endurance.[1]

Reagents:

  • Substrate: Polyethylene glycol (PEG) or Linoleic Acid (model lipid).[1]

  • Reference: BHT (Sigma-Aldrich, >99%).[1]

  • Test Article: 4-Cl-DTBP.[1]

Workflow:

  • Preparation: Mix stabilizer into the substrate at 1000 ppm (0.1 wt%).

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Ramp: Heat sample to 200°C under Nitrogen (inert).

  • Isotherm: Hold at 200°C for 5 minutes.

  • Switch: Switch gas to Oxygen (50 mL/min).

  • Measurement: Record time from O2 switch to the onset of the exothermic peak.

DSC_ProtocolStartStart: Sample Preparation(1000 ppm in Substrate)N2_HeatHeat to 200°C(N2 Atmosphere)Start->N2_HeatEquilibrateEquilibrate(5 mins @ 200°C)N2_Heat->EquilibrateO2_SwitchGas Switch: N2 → O2(t = 0)Equilibrate->O2_SwitchMonitorMonitor Heat Flow(Exothermic Reaction)O2_Switch->MonitorEndDetermine OIT(Onset Calculation)Monitor->End

Caption: DSC Oxidation Induction Time (OIT) workflow for comparative stability testing.

Protocol B: DPPH Radical Scavenging Assay

Objective: Determine the EC50 (concentration required to scavenge 50% of radicals).[1]

  • Stock Solution: Prepare 0.1 mM DPPH in methanol (purple solution).

  • Sample Series: Prepare 4-Cl-DTBP and BHT in methanol at concentrations ranging from 10 µM to 500 µM.

  • Incubation: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark for 30 mins.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .[1]
    

Conclusion & Recommendations

For general-purpose stabilization, BHT remains the superior choice due to its lower Bond Dissociation Enthalpy and faster kinetic response to radical formation.[1]

When to use 4-Cl-DTBP:

  • Halogenated Solvents/Matrices: In specific chlorinated environments where solubility parameters must be matched.[1]

  • Intermediate Synthesis: As a precursor for synthesizing more complex, high-molecular-weight antioxidants where the chlorine serves as a leaving group for coupling.[1]

  • Biocidal Synergy: If the application requires dual-action (weak antioxidant + potential antimicrobial properties), as chlorinated phenols often exhibit higher toxicity to microorganisms than their methylated counterparts.[1]

References

  • Bond Dissociation Enthalpies of Phenols

    • Title: The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study.
    • Source: MDPI, Int. J. Mol.[1] Sci. 2002.

    • URL:[Link][1][2][3]

  • Antioxidant Activity Mechanisms

    • Title: Relationship structure-antioxidant activity of hindered phenolic compounds.[1][4]

    • Source: Grasas y Aceites, 2014.[1]

    • URL:[Link][1]

  • Standardized Testing Protocols (DSC/OIT)

    • Title: Reaction kinetics of antioxidants for polyolefins.[1]

    • Source: Energiforsk, 2022.[1]

    • URL:[Link]

  • Comparative Data on Hindered Phenols

    • Title: 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity.[1]

    • Source: BenchChem.[1]

A Comparative Guide to the Synthesis of 2,6-Di-tert-butyl-4-chlorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, 2,6-di-tert-butyl-4-chlorophenol stands as a crucial intermediate and building block. Its sterically hindered phenolic structure imparts unique antioxidant properties, making it a valuable precursor in the synthesis of various high-performance antioxidants, agrochemicals, and active pharmaceutical ingredients. The efficient and selective synthesis of this compound is therefore of paramount importance to researchers and process chemists. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, complete with detailed experimental protocols, supporting data, and a critical analysis of each method's strengths and weaknesses.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly commences with the commercially available 2,6-di-tert-butylphenol. The core of the synthetic challenge lies in the selective introduction of a chlorine atom at the para-position (C4) of the phenol ring, avoiding unwanted side reactions such as ortho-chlorination or polychlorination. The two bulky tert-butyl groups at the ortho-positions (C2 and C6) play a critical role in directing the electrophilic substitution to the sterically less hindered para-position. This guide will focus on two principal chlorination methodologies: the use of sulfuryl chloride, a robust and common laboratory reagent, and the application of tert-butyl hypochlorite, a milder and more selective chlorinating agent.

Route 1: Direct Chlorination with Sulfuryl Chloride

The direct chlorination of 2,6-di-tert-butylphenol using sulfuryl chloride (SO₂Cl₂) is a widely employed and scalable method. The reaction proceeds via an electrophilic aromatic substitution mechanism. The presence of a catalyst, typically a secondary amine, can significantly enhance the reaction rate and selectivity.

Mechanistic Rationale

The reaction is believed to proceed through the formation of a more reactive electrophilic chlorine species. In the presence of a secondary amine, a chlorosulfonyl-amine intermediate may be formed, which then acts as the chlorinating agent. Alternatively, the amine can act as a Lewis base, activating the sulfuryl chloride. The bulky tert-butyl groups effectively block the ortho positions, directing the incoming electrophile almost exclusively to the para position.

Experimental Protocol:

Materials:

  • 2,6-di-tert-butylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Di-s-butylamine (or other secondary amine catalyst)

  • Toluene (or other suitable inert solvent)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-di-tert-butylphenol (1.0 eq) in toluene.

  • Add a catalytic amount of di-s-butylamine (e.g., 0.01 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in toluene dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield pure this compound as a white crystalline solid.

Route 2: Chlorination with tert-Butyl Hypochlorite

Chlorination using tert-butyl hypochlorite (t-BuOCl) offers a milder alternative to sulfuryl chloride. This reagent is known for its high selectivity in the chlorination of electron-rich aromatic compounds. The reaction can be performed under neutral conditions and often requires a catalyst, such as an iron salt, to achieve high conversion.[1]

Mechanistic Rationale

The reaction with tert-butyl hypochlorite can proceed through different pathways depending on the conditions. In the presence of a Lewis acid catalyst like an iron salt, the t-BuOCl is activated to generate a more potent electrophilic chlorine species. The steric hindrance from the ortho-tert-butyl groups again ensures high para-selectivity.

Experimental Protocol:

Materials:

  • 2,6-di-tert-butylphenol

  • tert-Butyl hypochlorite (t-BuOCl)

  • Iron(III) chloride (FeCl₃) or another suitable iron catalyst

  • Dichloromethane (or other suitable inert solvent)

  • Sodium thiosulfate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Heptane

Procedure:

  • To a solution of 2,6-di-tert-butylphenol (1.0 eq) in dichloromethane in a round-bottom flask, add a catalytic amount of iron(III) chloride (e.g., 0.005 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl hypochlorite (1.1 eq) to the stirred solution.

  • Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours, monitoring by TLC or GC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess t-BuOCl.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by recrystallization from heptane to afford this compound.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each synthesis route are summarized below.

ParameterRoute 1: Sulfuryl ChlorideRoute 2: tert-Butyl Hypochlorite
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)tert-Butyl hypochlorite (t-BuOCl)
Catalyst Secondary amine (e.g., di-s-butylamine)Iron salt (e.g., FeCl₃)[1]
Typical Yield High (often >90%)Good to excellent (typically 80-95%)
Reaction Conditions 0 °C to room temperature0 °C to room temperature
Reaction Time 2-4 hours1-3 hours
Selectivity High para-selectivityVery high para-selectivity
Byproducts HCl, SO₂tert-Butanol
Safety Considerations SO₂Cl₂ is corrosive and releases toxic gases upon contact with water.t-BuOCl is thermally unstable and can be explosive.[2]
Cost-Effectiveness Generally more cost-effective due to the lower price of SO₂Cl₂.Can be more expensive due to the cost and stability of t-BuOCl.
Scalability Readily scalable.Scalability requires careful consideration of safety protocols for t-BuOCl.

Conclusion and Recommendations

Both the sulfuryl chloride and tert-butyl hypochlorite methods provide effective and high-yielding pathways to this compound.

The sulfuryl chloride route is a robust and cost-effective option, making it well-suited for large-scale industrial production. The use of a secondary amine catalyst is crucial for achieving high yields and selectivity. However, the corrosive nature of sulfuryl chloride and the evolution of acidic gases necessitate careful handling and appropriate safety measures.

The tert-butyl hypochlorite route offers the advantage of milder reaction conditions and potentially higher selectivity, which can be beneficial for sensitive substrates. The use of an iron catalyst can further enhance the reaction efficiency.[1] The primary drawback of this method is the inherent instability and potential hazards associated with tert-butyl hypochlorite, which requires stringent safety protocols, especially on a larger scale.

For laboratory-scale synthesis where high purity and selectivity are paramount, the tert-butyl hypochlorite method may be preferred, provided the necessary safety precautions are in place. For industrial applications where cost and scalability are the primary drivers, the sulfuryl chloride method remains the more practical choice.

Ultimately, the selection of the optimal synthesis route will depend on the specific requirements of the researcher or drug development professional, taking into account factors such as scale, cost, available equipment, and safety infrastructure.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_route1 Route 1: Sulfuryl Chloride cluster_route2 Route 2: tert-Butyl Hypochlorite 2_6_DTBP 2,6-Di-tert-butylphenol tBuOCl t-BuOCl Product1 This compound SO2Cl2->Product1 High Yield Cost-Effective Amine_cat Secondary Amine Catalyst Amine_cat->Product1 Product2 This compound tBuOCl->Product2 High Selectivity Milder Conditions Fe_cat Iron Catalyst Fe_cat->Product2

Sources

mechanistic studies of the antioxidant action of 2,6-Di-tert-butyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth mechanistic comparison of 2,6-Di-tert-butyl-4-chlorophenol against the industry-standard BHT (2,6-Di-tert-butyl-4-methylphenol) . It is designed for researchers requiring precise kinetic data and experimental protocols to evaluate hindered phenols for specific stabilization or pharmaceutical applications.

Executive Summary: The Electronic Trade-Off

While BHT is the gold standard for rapid radical trapping in lipophilic media, This compound (4-Cl-DTBP) represents a distinct class of "deactivated" hindered phenols.

The core difference lies in the para-substituent :

  • BHT (4-Methyl): Electron-donating (+I effect). Destabilizes the O-H bond (lower BDE), facilitating rapid Hydrogen Atom Transfer (HAT).

  • 4-Cl-DTBP (4-Chloro): Electron-withdrawing (-I effect). Stabilizes the O-H bond (higher BDE), slowing down the initial rate of radical scavenging (

    
    ) but potentially increasing the stability of the parent molecule against non-radical oxidative degradation.
    

Recommendation: Use BHT for acute radical bursts (e.g., preventing auto-oxidation initiation). Use 4-Cl-DTBP as a mechanistic probe to study the Hammett sensitivity of a system or when a slower, more controlled release of antioxidant capacity is required to avoid pro-oxidant side reactions.

Mechanistic Profile & Causality

Primary Mechanism: Hydrogen Atom Transfer (HAT)

Both compounds function primarily via HAT. The phenol donates a hydrogen atom to a peroxyl radical (


), becoming a phenoxyl radical (

).


Causality Analysis:

  • BHT: The methyl group stabilizes the resulting phenoxyl radical via hyperconjugation, lowering the activation energy for HAT.

  • 4-Cl-DTBP: The chlorine atom withdraws electron density from the ring. While the lone pairs on Chlorine can donate via resonance (+R), the inductive withdrawal (-I) dominates in the ground state O-H bond strength. This makes the H-atom "stickier" (higher Bond Dissociation Enthalpy), reducing

    
    .
    
Secondary Mechanism: Radical Fate & Termination

The fate of the phenoxyl radical determines the stoichiometric factor (


, typically 2 for hindered phenols).
  • BHT Path: The BHT radical disproportionates or reacts with a second radical to form a Quinone Methide . This requires the loss of a proton from the 4-methyl group.

  • 4-Cl-DTBP Path: The 4-Cl radical cannot form a quinone methide directly because it lacks extractable protons at the para-position. Instead, it undergoes C-C dimerization to form a Diphenoquinone or disproportionates to a benzoquinone with loss of Cl (oxidative dechlorination).

Visualization: Reaction Pathways

The following diagram contrasts the activation and termination pathways of both compounds.

AntioxidantMechanism cluster_BHT BHT Pathway (Electron Donor) cluster_Cl 4-Cl-DTBP Pathway (Electron Withdrawer) Start Peroxyl Radical (ROO•) BHT BHT (4-Me) Cl_Phenol 4-Cl-DTBP (4-Cl) BHT_Rad BHT Phenoxyl Radical BHT->BHT_Rad Fast HAT (Low BDE) QM Quinone Methide (Non-radical Product) BHT_Rad->QM -H• from Methyl (Disproportionation) Cl_Rad 4-Cl Phenoxyl Radical Cl_Phenol->Cl_Rad Slow HAT (High BDE) Dimer Diphenoquinone (Dimerization) Cl_Rad->Dimer C-C Coupling (No acidic H at para)

Figure 1: Comparative reaction pathways showing the kinetic advantage of BHT and the dimerization fate of 4-Cl-DTBP.

Comparative Performance Analysis

The following data aggregates physicochemical parameters derived from Hammett plot studies and kinetic oxidation assays (Styrene/Chlorobenzene systems).

ParameterBHT (Standard)4-Cl-DTBP (Alternative)Impact on Performance
Para-Substituent Methyl (

)
Chlorine (

)
Defines electronic environment.
Hammett Constant (

)
-0.17 (Electron Donating)+0.23 (Electron Withdrawing)Positive

correlates with lower activity.
O-H BDE (kcal/mol) ~81.0~83.5Higher BDE = Slower radical trapping.
Inhibition Rate (

)




4-Cl is ~3x slower than BHT.
Stoichiometric Factor (

)
2.0~1.8 - 2.0Both trap ~2 radicals per molecule.
Oxidation Potential (

)
Lower (Easier to oxidize)Higher (Harder to oxidize)4-Cl is more stable in air storage.

Key Insight: The 4-Cl derivative is a "stiffer" antioxidant. It resists spontaneous oxidation better than BHT but reacts more sluggishly when a radical attack occurs. This makes it a superior candidate for high-temperature polymers where BHT might volatilize or oxidize prematurely before the induction period begins.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Kinetic Mode)

Standard end-point assays are insufficient for distinguishing kinetic differences. You must use time-resolved spectrophotometry.

Reagents:

  • DPPH Stock: 100 µM in HPLC-grade methanol (freshly prepared, protect from light).

  • Antioxidant Stock: 1 mM 4-Cl-DTBP and 1 mM BHT in methanol.

Workflow:

  • Baseline: Measure Absorbance of DPPH (

    
    ) at 517 nm . Target 0.6–0.7 AU.
    
  • Injection: Add 20 µL of Antioxidant Stock to 2 mL DPPH solution. Rapidly mix (vortex 2s).

  • Monitoring: Continuously record Absorbance at 517 nm every 10 seconds for 30 minutes.

  • Calculation: Plot

    
     vs. time.
    
    • The slope of the initial linear region corresponds to the pseudo-first-order rate constant (

      
      ).
      
    • Validation: BHT should show a steep initial drop (fast phase) followed by a plateau. 4-Cl-DTBP will show a shallower slope.

Protocol B: Cyclic Voltammetry (Thermodynamic Stability)

This determines the ease of electron transfer (SET mechanism) and correlates with BDE.

Setup:

  • Working Electrode: Glassy Carbon (polished with alumina).

  • Counter Electrode: Platinum wire.[1]

  • Reference: Ag/AgCl (3M KCl).

  • Solvent: Acetonitrile + 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    

Procedure:

  • Dissolve 1 mM of substrate (BHT or 4-Cl-DTBP) in the electrolyte.

  • Scan from 0.0 V to +1.6 V at scan rates of 50, 100, and 200 mV/s.

  • Analysis: Identify the anodic peak potential (

    
    ).
    
    • Expectation: BHT

      
       V. 4-Cl-DTBP 
      
      
      
      V.
    • The positive shift confirms the electron-withdrawing nature of the Chlorine, validating the "harder" oxidation profile.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_DPPH Protocol A: Kinetic DPPH Assay cluster_CV Protocol B: Cyclic Voltammetry Step1 Prepare 100µM DPPH (Methanol) Step2 Add 1mM Antioxidant (BHT or 4-Cl) Step3 Measure Abs @ 517nm (t = 0 to 30 min) Step4 Calculate k_obs (Slope of ln(A) vs t) Compare Final SAR Analysis (Correlate k_inh with E_pa) Step4->Compare Kinetic Data CV1 Dissolve in MeCN (+0.1M Electrolyte) CV2 Scan 0V -> 1.6V (Glassy Carbon) CV3 Determine E_pa (Oxidation Potential) CV3->Compare Thermodynamic Data

Figure 2: Dual-stream validation workflow combining kinetic (DPPH) and thermodynamic (CV) characterization.

Synthesis & Purity Considerations

For researchers synthesizing 4-Cl-DTBP for study, the standard route involves the chlorination of 2,6-di-tert-butylphenol.

  • Reagent: Sulfuryl chloride (

    
    ) is preferred over 
    
    
    
    gas for stoichiometric control.
  • Conditions:

    
     in 
    
    
    
    or Hexane.
  • Purification: Recrystallization from ethanol is critical.

  • Impurity Alert: Watch for the quinone byproduct (yellow color). Pure 4-Cl-DTBP should be a white crystalline solid. Any yellowing indicates oxidation to the diphenoquinone or benzoquinone, which will skew kinetic data.

References

  • National Institutes of Health (PubChem). 2,6-Di-tert-butyl-4-methylphenol (BHT) Compound Summary. [Link]

  • Valgimigli, L., et al. Solvent Effects on the Antioxidant Activity of Phenols. Journal of Organic Chemistry. [Link]

  • Fujisawa, S., et al. Kinetic radical-scavenging activity of hindered phenols: Stoichiometric factors and rate constants. [Link][2][3]

  • Tyurin, V. Yu., et al. Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry. [Link]

  • Litwinienko, G., & Ingold, K. U. Solvent Effects on the Rates of Hydrogen Atom Abstraction from Phenols. Accounts of Chemical Research. [Link]

Sources

Electrochemical Profiling of Hindered Phenols: A Redox Potential Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a high-level technical resource for researchers in medicinal chemistry and polymer science. It moves beyond basic definitions to focus on the causality between electrochemical behavior and molecular efficacy.

Executive Summary: The Redox-Activity Link

In drug discovery and material science, hindered phenols (e.g., BHT, Propofol, Vitamin E analogues) are ubiquitous due to their ability to scavenge free radicals. However, selecting the right phenol requires more than just structural intuition; it requires precise quantification of electron-donating capability.

The Core Premise: The antioxidant activity of a hindered phenol is inversely proportional to its oxidation potential (


). A lower 

indicates a thermodynamically easier electron/hydrogen transfer to reactive oxygen species (ROS).

This guide provides a standardized electrochemical framework to rank these compounds, ensuring that data is reproducible and predictive of biological or material performance.

Mechanistic Foundation: The ECE Pathway

To interpret Cyclic Voltammetry (CV) data correctly, one must understand that phenol oxidation is rarely a simple reversible electron transfer. It typically follows an ECE mechanism (Electrochemical-Chemical-Electrochemical):

  • E (Electrochemical): One-electron oxidation of the phenol (

    
    ) to a radical cation (
    
    
    
    ).
  • C (Chemical): Rapid deprotonation (often by solvent or base) to form the neutral phenoxyl radical (

    
    ).
    
  • E (Electrochemical): Immediate second oxidation of the phenoxyl radical to a phenoxonium ion (

    
    ), or radical-radical coupling (dimerization).
    

Note: In hindered phenols, bulky groups (e.g., t-butyl) at ortho positions block dimerization, stabilizing the phenoxyl radical and making the redox couple more reversible.

Visualization: The Oxidation Cascade

PhenolOxidation Phenol Hindered Phenol (ArOH) CatRad Radical Cation (ArOH•+) Phenol->CatRad - 1e⁻ (Oxidation) Determine Eox here PhenoxyRad Phenoxyl Radical (ArO•) CatRad->PhenoxyRad - H⁺ (Deprotonation) Fast Chemical Step Product Quinone Methide or Non-Radical Product PhenoxyRad->Product - 1e⁻ or + Radical Scavenging

Figure 1: The ECE reaction pathway for hindered phenols. The initial oxidation potential (


) corresponds to the first step (Phenol 

Cation Radical).

Standardized Experimental Protocol

Reliable comparison requires a "self-validating" system. Aqueous buffers are often unsuitable due to pH dependence and solubility issues. Aprotic organic media is the gold standard for comparing intrinsic electronic effects.

The "Dry" System Setup

Water acts as a hydrogen-bond acceptor, shifting potentials cathodically (easier to oxidize) and complicating analysis.

  • Solvent: Acetonitrile (MeCN), HPLC Grade.[1]

    • Validation: Must be dried over 3Å molecular sieves for 24h. Water content must be <50 ppm.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) or Perchlorate (
    
    
    
    ).
    • Why: Large cation prevents ion-pairing effects that distort potentials.

  • Working Electrode: Glassy Carbon (3 mm diameter).

    • Critical Step: Phenols polymerize and "passivate" the electrode surface (fouling). The electrode must be polished with 0.05

      
       alumina slurry between every single scan .
      
  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN).
    • Internal Standard: All potentials should be reported vs. the Ferrocene/Ferrocenium (

      
      ) couple. Add Ferrocene at the end of the experiment to calibrate.
      
Workflow Diagram

ExperimentalWorkflow cluster_check Quality Control Check Step1 1. Solvent Prep Dry MeCN over 3Å sieves Dissolve 0.1M Electrolyte Step2 2. Electrode Prep Polish Glassy Carbon (0.05µm Alumina) Sonicate in EtOH/Water Step1->Step2 Step3 3. Sample Prep Dissolve Phenol (1 mM) Purge with N₂ for 5 mins Step2->Step3 Step4 4. Measurement Run CV (-0.5V to +1.5V) Scan Rate: 100 mV/s Step3->Step4 Step5 5. Validation Add Ferrocene Internal Std Re-run CV for calibration Step4->Step5 Check Did peak current drop on 2nd cycle? Step4->Check Action Electrode Fouling Detected: Re-polish immediately Check->Action Yes

Figure 2: Step-by-step workflow for obtaining reproducible redox potentials of phenols.

Comparative Analysis: Product Performance

The following table compares common hindered phenols. Potentials are approximate values relative to Ferrocene (


) in Acetonitrile.

Interpretation Rule:

  • Lower

    
      = Stronger antioxidant (better H-donor).
    
  • Higher

    
      = Weaker antioxidant (more stable).
    
CompoundStructure / ClassEst.[1][2][3][4][5][6][7]

(V vs Fc/Fc⁺)
Antioxidant EfficiencyNotes on Mechanism

-Tocopherol (Vitamin E)
Chromanol ring, fully substituted~ 0.15 V Very High The ether oxygen para to the OH group exerts a strong electron-donating effect, drastically lowering potential.
BHA (Butylated Hydroxyanisole) Phenol with ortho-t-butyl & para-methoxy~ 0.25 V High The para-methoxy group is a strong electron donor, making BHA easier to oxidize than BHT.
Propofol 2,6-diisopropylphenol~ 0.55 V Moderate Isopropyl groups provide steric hindrance but are weaker electron donors than methoxy groups.
BHT (Butylated Hydroxytoluene) 2,6-di-t-butyl-4-methylphenol~ 0.60 V Moderate The standard reference. The para-methyl is a weak donor compared to methoxy. Very stable radical due to steric bulk.
Phenol (Unsubstituted) Basic aromatic ring> 0.90 V Low Lacks electron-donating substituents; difficult to oxidize; forms unstable radicals that polymerize rapidly.
Structural Drivers of Performance
  • The Hammett Correlation: There is a linear free-energy relationship. Electron-Donating Groups (EDGs) like

    
     and 
    
    
    
    stabilize the resulting cation radical, lowering the
    
    
    . Electron-Withdrawing Groups (EWGs) like
    
    
    or
    
    
    destabilize the cation, raising
    
    
    and killing antioxidant activity.
  • Steric Hindrance (The "Goldilocks" Zone):

    • Too little hindrance (e.g., Phenol): The radical reacts with itself (dimerization) rather than scavenging ROS.

    • Optimal hindrance (e.g., BHT, Vitamin E): Bulky groups (t-butyl) protect the radical center, allowing it to survive long enough to trap a second radical.

References

  • Electrochemical Behavior of Phenols and Quinones in Organic Solvents. Journal of Physical Chemistry C. Source:

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E. Phantom Plastics / Polymer Degradation and Stability. Source:

  • Highly Sensitive Electrochemical Determination of Butylated Hydroxyanisole. MDPI Foods. Source:

  • Oxidation potentials of phenols and anilines: correlation analysis. Environmental Science: Processes & Impacts. Source:

  • A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society. Source:

Sources

Safety Operating Guide

2,6-Di-tert-butyl-4-chlorophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2,6-Di-tert-butyl-4-chlorophenol

Executive Summary & Chemical Identification

Warning: Do not confuse this compound with BHT (2,6-Di-tert-butyl-4-methylphenol).[1][2] The presence of the chlorine atom at the para position fundamentally alters the waste stream requirements due to the risk of dioxin formation during improper incineration.[1]

Chemical Attribute Specification
Chemical Name This compound
CAS Number 4096-72-4
Molecular Formula C₁₄H₂₁ClO
Primary Hazard Aquatic Toxicity (Chronic), Skin/Eye Irritant
Waste Classification Halogenated Organic (Non-P/U Listed, but characteristic)
Disposal Method High-Temperature Incineration with Flue Gas Scrubbing

The Scientific Rationale (The "Why")

As researchers, we must understand the causality behind disposal protocols to ensure compliance and safety.

  • The Halogen Factor: Unlike standard phenol or BHT, this compound contains organic chlorine.[1] If disposed of in a "Non-Halogenated" waste stream, it may be routed to fuel blending programs or standard incinerators lacking acid gas scrubbers. Burning chlorinated aromatics at insufficient temperatures (<1100°C) promotes the formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs).[1] Therefore, this must always enter the Halogenated Waste Stream. [2]

  • Aquatic Bioaccumulation: As a hindered phenol, this compound resists rapid biodegradation.[1] Its lipophilic nature (due to tert-butyl groups) increases bioaccumulation potential in aquatic organisms.[1] Zero-discharge to sewer systems is a non-negotiable hard limit. [1][2]

  • Chemical Stability: The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl group.[1] While this reduces immediate oxidative reactivity compared to unhindered phenols, it makes the molecule persistent in the environment.

Operational Disposal Workflow

Decision Logic Diagram

The following flowchart illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow cluster_note *Critical Note Start Waste Generation (CAS 4096-72-4) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystals/Powder Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidStream Solid Toxic Waste (Double Bagged) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Organic Waste Container SolventCheck->HaloStream Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloStream Non-Halo Solvent (MeOH, Hexane)* Labeling Label: 'Toxic, Halogenated' List CAS: 4096-72-4 HaloStream->Labeling SolidStream->Labeling NoteNode Adding Chlorinated Phenol to a Non-Halo solvent renders the ENTIRE mixture Halogenated.

Figure 1: Decision matrix for waste stream segregation. Note that introducing this compound to a non-halogenated solvent reclassifies the entire volume as halogenated waste.[1][2]

Step-by-Step Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus) [2]

  • Containment: Do not empty the original container if possible. If the container is damaged, transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.[1]

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "this compound" (Write out full name).

    • Hazards: Check "Toxic" and "Irritant".[1][3]

  • Segregation: Place in the "Solid Hazardous Waste" drum. Do not place in "Trash" or "Biohazard" bins.

Scenario B: Disposal of Reaction Mixtures (Liquid)

  • Stream Selection: Regardless of the solvent used (even if it is Ethanol or Hexane), the presence of the chlorinated phenol mandates the use of the Halogenated Waste carboy.[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or strong bases.[1][4][5] Phenols can form phenolate salts with strong bases, which may alter solubility but does not change the destruction requirement.

  • Pouring: Use a funnel to prevent drips.

  • Log Entry: Immediately log the volume and concentration on the carboy's accumulation log sheet. This is vital for the disposal vendor to determine the chlorine content (%) for incineration parameters.[1]

Scenario C: Empty Container Management

  • Triple Rinse: Rinse the empty bottle three times with a small volume of compatible solvent (e.g., acetone or dichloromethane).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the label on the bottle.[1]

  • Disposal: Place the dry, rinsed bottle in the laboratory glass trash (or separate recycling if your facility permits washed chemical glass).

Emergency Response: Spill Procedures

In the event of a spill, rapid containment is necessary to prevent environmental release.[6]

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Use a dust mask (N95) if dealing with fine powder to prevent inhalation.[1]

SpillResponse cluster_action Action Phase Assess 1. Assess Volume & Risk PPE 2. Don PPE (Gloves/Goggles) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Contain->Clean Solid: Scoop/Sweep Liquid: Absorbent Pads Dispose 5. Disposal Clean->Dispose All debris into Solid Hazardous Waste

Figure 2: Immediate response loop for laboratory spills.

Cleanup Steps:

  • Solid Spill: Gently sweep up using a brush and dustpan.[1] Avoid generating dust.[1][5][6][7] Wipe the area with a solvent-dampened paper towel (Acetone/Ethanol) to pick up residue.[1]

  • Liquid Spill: Surround with absorbent socks/pads.[1] Cover the spill with vermiculite or spill mat.[1]

  • Final Wipe: Clean the surface with soap and water.[1][4][6][7]

  • Waste: All broom bristles, paper towels, and absorbents used must be treated as Hazardous Solid Waste (contaminated debris).[1]

Regulatory References & Grounding

The protocols above are derived from the following authoritative frameworks regarding halogenated organic waste and phenolic compounds.

  • NIH / PubChem: this compound Compound Summary. Confirms CAS 4096-72-4 and chemical structure.[1][2][8]

  • Sigma-Aldrich (Merck): Safety Data Sheet (SDS) for this compound. Provides specific hazard codes (H410) and physical properties.[1]

  • US EPA: Resource Conservation and Recovery Act (RCRA) - Halogenated Solvents.[1] Defines the requirement for specific incineration of halogenated waste streams (F-listed and characteristic wastes).

Sources

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Retrosynthesis Analysis

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2,6-Di-tert-butyl-4-chlorophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.